4-Chloro-2-hydroxypyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXGFRLSKQVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373970 | |
| Record name | 4-Chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40673-25-4 | |
| Record name | 4-Chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-hydroxypyridine
Introduction: The Significance of 4-Chloro-2-hydroxypyridine in Modern Chemistry
This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic and structural features, arising from the interplay of the pyridine ring, a chloro substituent, and a hydroxyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[2] The presence of these functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis, medicinal chemistry, and materials science, as it ensures structural integrity, purity, and provides insights into its chemical behavior.
This guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectral data, underpinned by the principles of each technique, and provide field-proven insights into the experimental choices and methodologies.
A critical aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-chloro-2(1H)-pyridinone).[3] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques are instrumental in elucidating the predominant tautomeric form under different conditions. In most common scenarios, and particularly in the solid state and in polar solvents, the pyridone tautomer is the more stable and therefore the predominant form. The data presented and interpreted in this guide will reflect the characterization of this major tautomer.
Molecular Structure and Tautomerism
The chemical structure of this compound and its tautomeric equilibrium with 4-chloro-2(1H)-pyridinone are depicted below. This equilibrium is a fundamental concept to grasp when interpreting the spectroscopic data.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation and purity assessment. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group in the predominant pyridone tautomer.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-chloro-2(1H)-pyridinone is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are diagnostic of their relative positions.
Table 1: ¹H NMR Spectral Data for 4-Chloro-2(1H)-pyridinone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.5 | d | ~2.0 |
| H-5 | ~6.3 | dd | ~7.0, ~2.0 |
| H-6 | ~7.4 | d | ~7.0 |
| N-H | ~12.5 | br s | - |
(Note: Predicted data based on analogous structures. Actual experimental values may vary slightly.)
Interpretation:
-
The downfield shift of all protons is consistent with their attachment to an electron-deficient pyridine ring.
-
The proton at the C-6 position is expected to be the most deshielded due to its proximity to the electronegative nitrogen and the carbonyl group.
-
The splitting patterns (multiplicities) arise from spin-spin coupling between adjacent protons and are crucial for assigning the signals. For instance, the H-5 proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
The broad singlet corresponding to the N-H proton typically appears at a very downfield chemical shift and can be confirmed by D₂O exchange, where the peak disappears.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of 4-chloro-2(1H)-pyridinone, five distinct carbon signals are expected.
Table 2: ¹³C NMR Spectral Data for 4-Chloro-2(1H)-pyridinone
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~165 |
| C-3 | ~105 |
| C-4 | ~140 |
| C-5 | ~115 |
| C-6 | ~145 |
(Note: Predicted data based on analogous structures. Actual experimental values may vary slightly.)
Interpretation:
-
The signal at the most downfield position (~165 ppm) is characteristic of a carbonyl carbon (C-2), which is highly deshielded. This is a strong indicator of the pyridone tautomer being the major form.
-
The carbon atom bearing the chlorine (C-4) is also significantly deshielded.
-
The remaining carbon signals correspond to the other sp² hybridized carbons of the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-chloro-2(1H)-pyridinone will be dominated by absorptions corresponding to the N-H and C=O bonds, further confirming the pyridone tautomer.
Table 3: Key IR Absorptions for 4-Chloro-2(1H)-pyridinone
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400 - 3300 | Medium, Broad |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C=O stretch (amide) | 1680 - 1640 | Strong |
| C=C and C=N stretches | 1600 - 1450 | Medium to Strong |
| C-Cl stretch | 800 - 600 | Strong |
Interpretation:
-
The presence of a strong absorption band in the region of 1680-1640 cm⁻¹ is a definitive indication of a carbonyl group, specifically an amide C=O stretch, which is characteristic of the pyridone form.
-
A broad absorption in the 3400-3300 cm⁻¹ region is indicative of the N-H stretching vibration. The broadening is due to hydrogen bonding.
-
The absence of a strong, broad O-H stretching band around 3200-3600 cm⁻¹ further supports the predominance of the pyridone tautomer over the hydroxy form.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₅H₄ClNO, which is approximately 129.54 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M⁺ peak. This isotopic pattern is a clear signature for the presence of a single chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for pyridone structures involve the loss of CO, Cl, and other small neutral molecules. Analyzing these fragment ions can further corroborate the proposed structure.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended:
NMR Spectroscopy Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydroxypyridines due to its high polarity, which helps in dissolving the compound and in observing the N-H proton.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
-
IR Spectroscopy Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean before sample analysis.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC).
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, with a strong emphasis on the interpretation in the context of its predominant pyridone tautomer. By following the outlined experimental protocols and understanding the principles behind the data, researchers can confidently verify the structure and purity of this important chemical intermediate, paving the way for its successful use in the synthesis of novel and functional molecules.
References
A Senior Application Scientist's Guide to 4-Chloro-2-hydroxypyridine: Core Chemical Properties, Structure, and Synthetic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical examination of 4-Chloro-2-hydroxypyridine (CAS No: 40673-25-4), a pivotal heterocyclic intermediate. Our focus extends beyond a simple recitation of facts to an exploration of the underlying chemical principles that dictate its utility. We will delve into its unique structural characteristics, particularly its tautomeric nature, and explain how these features govern its reactivity and application in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors.
Molecular Structure: The Tautomeric Equilibrium
The chemical behavior of this compound is fundamentally governed by its existence as a mixture of two rapidly interconverting tautomers: the aromatic alcohol form (this compound) and the non-aromatic amide form (4-Chloro-2(1H)-pyridone). While often named as a hydroxypyridine, the pyridone form is the major tautomer in both the solid state and in polar solvents.[1][2] This equilibrium is not merely an academic curiosity; it is the cornerstone of the molecule's reactivity, dictating its role as a nucleophile in subsequent reactions.
The stability of the pyridone tautomer is attributed to the formation of stable, intermolecular hydrogen-bonded dimers and the inherent strength of the amide C=O bond compared to the C-O bond of the enol form.[1][2] This preference is critical for drug development professionals to understand, as reaction conditions can influence the tautomeric balance and, consequently, the reaction outcome (e.g., N-alkylation vs. O-alkylation).
Caption: Tautomeric equilibrium between the hydroxypyridine and pyridone forms.
Physicochemical and Spectroscopic Profile
A precise understanding of a compound's physical properties is a prerequisite for its effective use in synthesis, guiding choices regarding solvents, reaction temperatures, and purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 40673-25-4 | [3][4][5] |
| Molecular Formula | C₅H₄ClNO | [3][4][5] |
| Molecular Weight | 129.54 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [3][6][7][8] |
| Melting Point | 184 - 188 °C | [3][7][8] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | [6] |
| pKa | ~10.54 (Predicted) | [9] |
| Storage | Store at room temperature under an inert atmosphere. | [3][7] |
Spectroscopic analysis confirms the predominance of the pyridone tautomer.
-
¹H NMR Spectroscopy: The spectrum will typically show signals corresponding to the protons on the pyridine ring. The presence of a broad signal for the N-H proton is indicative of the pyridone form.
-
IR Spectroscopy: The most telling feature is a strong absorption band in the region of 1640-1680 cm⁻¹, characteristic of the C=O stretch of the amide group in the pyridone tautomer. The absence of a strong, broad O-H stretch around 3200-3600 cm⁻¹ further supports this assignment.
Chemical Reactivity and Synthetic Utility
This compound is a versatile building block precisely because of its dual reactivity: the nucleophilic character of the pyridone ring system and the electrophilic character of the C4 carbon atom.[3][7]
-
Ambident Nucleophilicity: The pyridone tautomer can act as a nucleophile at either the nitrogen or the exocyclic oxygen atom. Reactions with electrophiles (e.g., alkyl halides) can lead to N-alkylation or O-alkylation. The choice of solvent, base, and counter-ion can be used to direct the selectivity of this process, an essential consideration in multi-step synthesis.
-
Nucleophilic Aromatic Substitution (SNAAr): The chlorine atom at the C4 position is activated towards nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen. This allows for the straightforward introduction of various functional groups (e.g., amines, alkoxides, thiols) at this position, providing a gateway to a wide array of derivatives.
Caption: Key reactivity sites of this compound.
Synthesis Protocol: Chlorination of 2-Hydroxypyridine
A common and direct method for preparing this compound involves the halogenation of commercially available 2-hydroxypyridine.[6] The choice of a chlorinating agent and reaction conditions is crucial for achieving good yield and selectivity, avoiding over-chlorination or other side reactions.
Expert Insight: The rationale for using a reagent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) is to provide a controlled source of electrophilic chlorine. The reaction is typically performed in a suitable solvent that can dissolve the starting material but does not react with the chlorinating agent.
Step-by-Step Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxypyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon. Maintaining an inert atmosphere is critical to prevent reactions with atmospheric moisture.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. This is to control the exothermicity of the chlorination reaction.
-
Reagent Addition: Dissolve the chlorinating agent (e.g., N-chlorosuccinimide, 1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
The true value of this compound is realized in its application as a versatile scaffold for constructing biologically active molecules.[3][7]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of therapeutic agents. Its structure is a common feature in molecules designed as antimicrobial, anti-inflammatory, and anticancer drugs.[3][7] The ability to selectively functionalize the molecule at multiple positions allows for the fine-tuning of a compound's structure-activity relationship (SAR) during lead optimization.
-
Agrochemicals: In the agricultural sector, this compound is used in the development of modern herbicides and fungicides.[7] The pyridine core is a well-established toxophore, and modifications enabled by the chloro and hydroxyl/pyridone functionalities allow for the creation of potent and selective crop protection agents.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.
-
Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] It is harmful if swallowed.[10][11]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[11]
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. synchem.de [synchem.de]
- 5. scbt.com [scbt.com]
- 6. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 40673-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound CAS#: 40673-25-4 [m.chemicalbook.com]
- 10. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Tautomerism of 4-Chloro-2-hydroxypyridine
Foreword: The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, represents a cornerstone of physical organic chemistry. In the realm of heterocyclic chemistry, particularly within nitrogen-containing aromatic systems, this equilibrium profoundly influences molecular properties, reactivity, and biological interactions. For researchers in medicinal chemistry and drug development, a nuanced understanding of a molecule's predominant tautomeric forms is not merely academic; it is a critical prerequisite for rational drug design, predicting pharmacokinetics, and securing intellectual property. This guide provides a comprehensive examination of the tautomeric behavior of this compound, a substituted pyridone scaffold of significant interest. We will dissect the underlying principles governing its equilibrium, present the empirical evidence from spectroscopic and crystallographic studies, and outline the practical implications for scientific research.
The Lactam-Lactim Equilibrium: A Fundamental Dichotomy
This compound exists as an equilibrium between two tautomeric forms: the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form.
-
This compound (Lactim Form): An aromatic phenol analogue.
-
4-chloro-2(1H)-pyridinone (Lactam Form): A cyclic amide.
Contrary to what might be inferred from the nomenclature, extensive experimental and computational evidence confirms that the equilibrium strongly favors the 4-chloro-2(1H)-pyridinone (lactam) form in most conditions, particularly in the solid state and in polar solvents.[1][2] This preference is a result of a delicate interplay between aromaticity, intermolecular forces, and solvent interactions. While the lactim form possesses a classic pyridine aromatic system, the lactam form achieves a considerable degree of stabilization through resonance and its ability to form strong hydrogen-bonded dimers.[2][3][4]
The Decisive Evidence: Spectroscopic and Structural Elucidation
The predominance of the pyridone tautomer is not a matter of conjecture but is firmly established through various analytical techniques. Each method provides a unique piece of the puzzle, collectively painting a coherent picture of the molecule's true nature.
UV/Vis Spectroscopy: A Window into Electronic Structure
The electronic configurations of the lactim and lactam forms are distinct, giving rise to different ultraviolet absorption profiles. The lactam form typically absorbs at a longer wavelength (λmax) compared to the lactim form.[5][6] This difference allows for the quantitative determination of the tautomeric equilibrium constant (KT = [lactam]/[lactim]) in various solvents. Studies on the parent 2-hydroxypyridine show that in polar solvents like water, the equilibrium overwhelmingly favors the pyridone form, whereas both tautomers can coexist in comparable amounts in non-polar solvents like cyclohexane.[1][7] The chloro-substituent, through its inductive electron-withdrawing effect, further influences the position of this equilibrium.[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides direct evidence for the functional groups present. The definitive signature of the pyridone (lactam) form is the presence of a strong carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. This band would be absent in the pure hydroxy (lactim) tautomer, which would instead show a characteristic O-H stretching band.[1][7] Experimental spectra of this compound consistently display the prominent C=O stretch, confirming the lactam structure as the major species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the tautomers. The chemical shifts of the ring protons and carbons are highly sensitive to the surrounding electronic environment. In the pyridone form, the C4 carbon (bearing the chlorine) and the C6 carbon are significantly deshielded compared to their positions in the aromatic lactim form. To unambiguously assign these shifts, chemists often synthesize "locked" analogues by replacing the mobile proton with a methyl group, either on the nitrogen (N-methyl-pyridinone) or the oxygen (O-methyl-hydroxypyridine), which serve as unequivocal reference compounds.[5][6]
X-ray Crystallography: The Solid-State Verdict
Single-crystal X-ray diffraction provides the most definitive evidence for the structure in the solid state.[9] Studies on 2-pyridone and its derivatives consistently show that the molecules crystallize in the lactam form.[1][7] In the crystal lattice, these molecules are often arranged as planar, hydrogen-bonded dimers, a highly stable configuration that further locks the equilibrium in favor of the pyridone tautomer.
Quantitative and Computational Insights
Modern computational chemistry, particularly using Density Functional Theory (DFT), complements experimental findings by providing a theoretical framework to understand tautomeric stability.[8][10] Calculations can accurately predict the relative energies of the tautomers in the gas phase and simulate the effects of different solvents.
| Parameter | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) | Rationale & Reference |
| UV λmax (CHCl₃) | ~300 nm | ~330 nm | Distinct chromophores allow for quantitative analysis of the equilibrium.[5] |
| Characteristic IR Band | ~3400 cm⁻¹ (O-H stretch) | ~1660 cm⁻¹ (C=O stretch) | Direct evidence of the dominant functional group.[1][7] |
| Relative Energy (Gas Phase) | More Stable | Less Stable (~3 kJ/mol) | In the absence of solvent, the aromatic lactim form is slightly favored.[7] |
| Relative Energy (Water) | Less Stable | More Stable (~12 kJ/mol) | Polar solvents strongly stabilize the more polar lactam tautomer.[7][11] |
| Dipole Moment | Lower | Higher | The lactam form has greater charge separation, leading to stronger solvent interactions.[1] |
Experimental Protocol: UV/Vis Determination of the Tautomeric Equilibrium Constant (KT)
This protocol outlines a self-validating system for determining the tautomeric equilibrium of this compound in different solvents. The use of locked N-methyl and O-methyl analogues is critical for establishing the endpoint spectra of the pure tautomers.
Objective: To quantify the ratio of lactam to lactim tautomers in a polar (Methanol) and a non-polar (Cyclohexane) solvent.
Materials:
-
This compound
-
4-chloro-1-methyl-2(1H)-pyridinone (Locked Lactam)[12]
-
4-chloro-2-methoxypyridine (Locked Lactim)
-
Spectroscopic grade Methanol
-
Spectroscopic grade Cyclohexane
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV/Vis Spectrophotometer
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare 1 mM stock solutions of this compound, the locked lactam, and the locked lactim in both Methanol and Cyclohexane. The causality here is to ensure concentrations are within the linear range of the Beer-Lambert law.
-
-
Acquisition of Reference Spectra:
-
Dilute the locked lactam and locked lactim stock solutions to 10 µM using the corresponding solvent.
-
Scan the absorbance from 250 nm to 400 nm for each of the four reference solutions (locked lactam/lactim in each solvent).
-
Record the λmax and molar absorptivity (ε) for each pure tautomer in each solvent. This step is the authoritative grounding for the subsequent calculation.
-
-
Acquisition of Equilibrium Spectrum:
-
Prepare a 10 µM solution of this compound in both Methanol and Cyclohexane.
-
Record the UV/Vis spectrum for each solution across the same wavelength range (250-400 nm).
-
-
Calculation of KT:
-
At a wavelength where the absorbance of the two tautomers is significantly different, the equilibrium constant KT can be calculated using the following equation, derived from the Beer-Lambert law:
KT = [Lactam]/[Lactim] = (Aeq - εlactim) / (εlactam - Aeq)
-
Where Aeq is the absorbance of the equilibrium mixture, and εlactim and εlactam are the molar absorptivities of the pure locked tautomers at that wavelength.
-
Implications for Drug Discovery and Development
The tautomeric state of a molecule is not a trivial detail; it is a critical determinant of its biological function and pharmaceutical viability.
-
Pharmacodynamics (Receptor Binding): The two tautomers of this compound present different hydrogen bond donor/acceptor patterns to a biological target. The lactam form has an N-H donor and a C=O acceptor, while the lactim has an O-H donor and a pyridine nitrogen acceptor. This difference can dramatically alter binding affinity and selectivity for a target protein.[13]
-
Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties. The more polar lactam form will generally have higher aqueous solubility but lower membrane permeability compared to the less polar lactim form. Understanding the equilibrium is therefore essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[13]
-
Chemical Synthesis and Stability: The reactivity of the two tautomers differs. For instance, the lactim form can be O-alkylated, while the lactam form is N-alkylated. Controlling reaction conditions to favor one tautomer can be key to achieving the desired synthetic outcome.[14]
Conclusion
The case of this compound serves as an exemplary model for the study of lactam-lactim tautomerism. Overwhelming evidence from a suite of spectroscopic and analytical techniques, supported by computational modeling, establishes the 4-chloro-2(1H)-pyridinone form as the predominant tautomer in the solid state and in polar solutions. The equilibrium is a dynamic process governed by the interplay of solvent polarity, which stabilizes the more polar lactam form, and the capacity for strong intermolecular hydrogen bonding, which favors the formation of stable lactam dimers. For scientists and researchers, particularly in the pharmaceutical industry, a thorough characterization of such tautomeric systems is indispensable for predicting molecular behavior, optimizing biological activity, and ultimately, developing safe and effective medicines.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. allmpuslab.com [allmpuslab.com]
- 13. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-Chloro-2-hydroxypyridine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 4-Chloro-2-hydroxypyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical principles governing its solubility, outlines detailed experimental protocols for its determination, and discusses the pivotal role of tautomerism in its behavior in various organic media.
Executive Summary
This compound is a heterocyclic compound whose solubility is a critical parameter in its synthesis, purification, and formulation. While generally characterized as soluble in common organic solvents, a nuanced understanding of its solubility profile requires an appreciation of its structural and electronic properties. This guide elucidates these factors, providing a framework for solvent selection and the design of robust experimental and manufacturing processes.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClNO | [1] |
| Molecular Weight | 129.54 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 119 - 121 °C | |
| pKa | Data not readily available | |
| LogP | Data not readily available |
The Crucial Role of Tautomerism in Solubility
A key feature of this compound is its existence as a tautomeric mixture of the hydroxy form (this compound) and the pyridone form (4-chloro-2-pyridone). This equilibrium is highly dependent on the solvent environment and is a primary determinant of the compound's solubility.[2][3]
Caption: Tautomeric equilibrium of this compound.
The this compound tautomer is less polar, possessing a hydroxyl group capable of acting as a hydrogen bond donor. The 4-chloro-2-pyridone tautomer, on the other hand, is significantly more polar due to the presence of the carbonyl group and the N-H bond, making it behave more like an amide.[2] This difference in polarity dictates that the equilibrium will shift towards the pyridone form in polar solvents and towards the hydroxypyridine form in non-polar solvents.[4] Consequently, the overall solubility in a given solvent is a reflection of the solubility of the predominant tautomer in that solvent.
Qualitative and Inferred Quantitative Solubility Profile
While precise, publicly available quantitative solubility data for this compound is limited, a qualitative profile can be constructed based on available information and the solubility of analogous compounds.
Qualitative Solubility:
| Solvent Class | General Solubility |
| Water | Insoluble |
| Alcohols (Methanol, Ethanol) | Soluble |
| Halogenated Solvents (Dichloromethane) | Soluble |
| Aromatic Hydrocarbons (Benzene) | Slightly Soluble |
| Ethers (Diethyl Ether) | Slightly Soluble |
Discussion and Inference from Analogues:
To provide a more quantitative context, we can examine the solubility of related compounds:
-
2-Hydroxypyridine: This parent compound is soluble in water (450 g/L at 20°C) and ethanol, and only slightly soluble in benzene and ether.[5][6][7] The high water solubility is attributed to the ability of the hydroxyl group to form strong hydrogen bonds with water.
-
4-Chloropyridine: This analogue is slightly soluble in water but is miscible with ethanol.[8] The chloro substituent increases the lipophilicity of the molecule compared to pyridine, reducing its water solubility.
Based on these analogues, we can infer the following for this compound:
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the hydroxyl group and the ability to exist in the polar pyridone form suggest good solubility. The molecule can participate in hydrogen bonding with the solvent.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is also expected due to dipole-dipole interactions with the polar pyridone tautomer.
-
In Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is likely to be limited. The less polar hydroxypyridine tautomer will be favored, but the overall polarity of the molecule will still hinder extensive dissolution in non-polar media.
-
In Halogenated Solvents (e.g., Dichloromethane): Moderate to good solubility is anticipated. Dichloromethane can solvate both tautomers to some extent.
Experimental Protocols for Solubility Determination
For precise quantitative data, experimental determination of solubility is essential. The following protocols are recommended.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.
Caption: Workflow for the Equilibrium Solubility Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) from the determined concentration and the dilution factor.
Gravimetric Method
This method is simpler but may be less accurate for solvents with high volatility.
Step-by-Step Methodology:
-
Preparation and Equilibration: Prepare a saturated solution as described in the equilibrium solubility method (Steps 1 and 2).
-
Sampling and Weighing: After equilibration and phase separation, accurately transfer a known volume of the clear saturated solution to a pre-weighed, dry container (e.g., a glass vial).
-
Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's decomposition point.
-
Final Weighing: Once the solvent is completely removed and the residue is dry, re-weigh the container. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility by dividing the mass of the residue by the initial volume of the saturated solution taken.
Safety and Handling
This compound is a chemical that requires careful handling.
-
Hazards: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
-
Precautions: Always handle in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
For detailed safety information, always refer to the Safety Data Sheet (SDS).
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its physicochemical properties, with the solvent-dependent tautomeric equilibrium playing a central role. While it exhibits good solubility in polar organic solvents, its solubility in non-polar media is limited. For precise applications, the experimental determination of solubility using established methods like the shake-flask protocol is strongly recommended. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to effectively work with and understand the solubility behavior of this important chemical intermediate.
References
- 1. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of 4-Chloro-2-hydroxypyridine
An In-depth Technical Guide to the Biological Activity of 4-Chloro-2-hydroxypyridine and its Derivatives
Authored by a Senior Application Scientist
Foreword: Unlocking the Potential of a Versatile Heterocycle
In the landscape of medicinal chemistry and drug discovery, certain molecular scaffolds emerge as privileged structures due to their inherent versatility and capacity for biological interaction. The pyridine ring is one such cornerstone, found in numerous pharmaceuticals and agrochemicals.[1] This guide focuses on a specific, functionalized member of this family: this compound. While often serving as a critical intermediate in complex chemical syntheses, the core 4-hydroxy-2-pyridone structure, with which it exists in equilibrium, is a pharmacophore of profound significance.[1][2] This document provides an in-depth exploration of the known biological activities, mechanisms of action, and experimental evaluation of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into not just what these compounds do, but the chemical logic and experimental causality that underpins their investigation.
Core Molecular Profile of this compound
This compound is a white to light yellow crystalline powder with a melting point in the range of 145-148 °C.[2] Its solubility profile—limited in water but favorable in organic solvents like methanol and ethanol—is a key consideration in its synthetic applications.[2]
The Critical Tautomeric Equilibrium
A fundamental concept essential to understanding the biological potential of this molecule is its existence as a tautomeric mixture with 4-chloro-2(1H)-pyridone.[3][4][5] The pyridone form is significantly favored in both solution and the solid state, a preference driven by the stability of the amide group and favorable intermolecular hydrogen bonding.[5] This equilibrium is not merely a chemical curiosity; it dictates the molecule's shape, hydrogen bonding capability, and aromaticity, which are all critical determinants of biological activity. The lone pair of electrons on the nitrogen atom in the pyridone tautomer can be delocalized into the ring, preserving aromatic character.[5]
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.
Synthetic Accessibility
This compound is an important synthetic intermediate.[2] A common route to its synthesis involves the direct halogenation of a 2-hydroxypyridine precursor using a suitable chlorinating agent. This process requires careful control of reaction conditions, such as temperature and solvent, to achieve high yield and purity.[2] This accessibility makes it an attractive starting point for the synthesis of diverse chemical libraries for biological screening.
The 4-Hydroxy-2-pyridone Scaffold: A Privileged Structure in Drug Design
The true potential of this compound is realized when it is viewed as a foundational scaffold for creating more complex derivatives. The 4-hydroxy-2-pyridone core exhibits several features that make it highly valuable for drug design.
-
Metal Chelation: The hydroxypyridone motif is a powerful bidentate chelator of metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺).[6] This property is central to many of its biological effects, particularly in the design of metalloenzyme inhibitors.[6]
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the pyridone tautomer allows for specific and strong interactions with biological targets like protein active sites.
-
Structural Rigidity and Planarity: The aromatic ring provides a rigid scaffold, which is beneficial for orienting functional groups in a defined three-dimensional space to optimize target binding.
-
Synthetic Tractability: The core is readily functionalized at multiple positions, allowing for systematic chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[6]
Key Biological Activities and Therapeutic Applications
Derivatives built upon the 4-hydroxy-2-pyridone scaffold have demonstrated a remarkable breadth of biological activities, from fighting drug-resistant bacteria to inducing cancer cell death.
Antimicrobial Activity
The rise of antibiotic resistance has created an urgent need for new chemical entities with novel mechanisms of action. The 4-hydroxy-2-pyridone class has emerged as a promising source of antibacterial agents, particularly against Gram-negative pathogens.[7]
Mechanism of Action: A key mechanism identified for this class is the inhibition of bacterial DNA synthesis.[7] This is a distinct mode of action from many standard-of-care antibiotics, making these compounds potentially effective against resistant strains. The precise molecular target within the DNA synthesis machinery is an area of active investigation.
Structure-Activity Relationship (SAR): Research has shown that compounds bearing both chloro and hydroxy groups can exhibit excellent antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8] Optimization of the scaffold led to the identification of compound 6q (structure not specified in source), which demonstrated a potent MIC₉₀ value of 8 µg/mL against highly resistant E. coli strains and significant efficacy in a murine septicemia model.[7] Other 4-hydroxy-2-pyridone alkaloids have shown selective activity against Gram-positive bacteria like S. aureus and MRSA.[9]
| Compound Class/Derivative | Target Organism(s) | Observed Activity (MIC) | Reference |
| 4-hydroxy-2-pyridone alkaloids | S. aureus, MRSA, B. subtilis | 1.56 to 25.0 µM | [9] |
| Optimized 4-hydroxy-2-pyridone (6q) | Resistant E. coli | 8 µg/mL (MIC₉₀) | [7] |
| Pyridine derivatives with chloro/hydroxy groups | S. aureus, S. pyogenes, E. coli | "Very good to excellent" | [8] |
Anticancer and Cytotoxic Activity
The 4-hydroxy-2-pyridone scaffold is a recurring motif in natural products with potent anticancer properties.[10] Its derivatives have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.
Mechanism of Action - The Sambutoxin Example: Sambutoxin, a 4-hydroxy-2-pyridone derivative, provides a clear example of the multifaceted anticancer activity of this class.[10] Its mechanism involves:
-
Induction of Reactive Oxygen Species (ROS): Sambutoxin treatment leads to an increase in intracellular ROS.
-
DNA Damage: The elevated ROS levels cause significant DNA damage.
-
Cell Cycle Arrest: The DNA damage activates checkpoint kinases (ATM/Chk2), leading to G2/M phase cell cycle arrest.
-
Mitochondrial Apoptosis: Sambutoxin triggers the intrinsic apoptosis pathway by increasing the Bax/Bcl-2 ratio, causing loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspases 9 and 3.[10]
-
JNK Pathway Activation: The entire process is linked to the sustained phosphorylation of c-Jun N-terminal kinase (JNK), a key regulator of stress-induced apoptosis.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 3. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 40673-25-4 [sigmaaldrich.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb [mdpi.com]
- 10. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-2-hydroxypyridine
Introduction: Navigating the Chemistry and Hazards of a Versatile Intermediate
4-Chloro-2-hydroxypyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its unique chemical structure, featuring a chlorinated pyridine ring, makes it a valuable building block for developing molecules with specific biological activities, including antimicrobial and herbicidal properties.[2] However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely and effectively, ensuring both personal safety and the integrity of their research.
Section 1: Hazard Identification and Risk Assessment - A Proactive Approach to Safety
A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe laboratory practice. This is not merely a matter of regulatory compliance but a critical step in anticipating and mitigating potential risks.
GHS Classification and Hazard Statements
Globally Harmonized System (GHS) classifications provide a standardized language for communicating hazard information. This compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3][4] |
Source: PubChem, ChemicalBook, Sigma-Aldrich[3][4]
The causality behind these classifications lies in the chemical's ability to interact with biological tissues. Skin and eye irritation are likely due to its acidic nature and potential to disrupt cell membranes upon contact. If ingested, its systemic absorption can lead to toxicity. Inhalation of the powder can irritate the respiratory tract.
Physical and Chemical Properties: The "Why" Behind the Handling Precautions
Understanding the physical and chemical properties of a substance is crucial for predicting its behavior under various laboratory conditions and for designing appropriate handling and storage protocols.
| Property | Value | Significance for Handling |
| Appearance | White to light yellow crystalline powder[1][2] | The powdered form increases the risk of inhalation, necessitating the use of respiratory protection and handling in a well-ventilated area. |
| Melting Point | 177-179 °C[5] (may vary slightly with purity[1]) | A high melting point indicates thermal stability at room temperature. |
| Boiling Point | 290.7±40.0 °C (Predicted)[5] | Indicates low volatility under normal laboratory conditions, reducing the risk of vapor inhalation. |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane.[1] | This dictates the choice of solvents for reactions and cleaning, as well as the appropriate response to spills. |
| Stability | Stable under normal conditions.[6] May react with strong acids and bases.[1] | Avoid contact with strong oxidizing agents, strong acids, and metals.[6][7] |
Source: ChemicalBook, Thermo Fisher Scientific[1][5][6][7]
Section 2: Exposure Control and Personal Protective Equipment (PPE) - A Multi-Layered Defense
The core principle of exposure control is to create multiple barriers between the researcher and the hazardous substance. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at its source. For this compound, the following are essential:
-
Ventilation: Always handle this compound in a well-ventilated area.[6][8] A certified chemical fume hood is the preferred engineering control to minimize inhalation of the powder.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9]
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are paramount, appropriate PPE is a critical final barrier.
-
Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses that meet the ANSI Z.87.1 1989 standard.[10][11] A face shield should be worn over safety glasses when there is a risk of splashing.[11]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.[4][8] Disposable nitrile gloves offer good short-term protection.[11] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical occurs.
-
Lab Coat: A lab coat should be worn and kept buttoned to protect the skin and clothing.[11]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH/MSHA-approved respirator is required.[7][11]
Section 3: Standard Operating Procedures for Safe Handling and Storage
Adherence to well-defined protocols is essential for minimizing the risk of exposure and accidents.
General Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the fume hood is functioning properly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to prevent the dispersal of the powder. Use non-sparking tools.[8]
-
Reaction Setup: When setting up reactions, add this compound slowly to the reaction vessel to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6][7] Do not eat, drink, or smoke in the laboratory.[1][6]
Storage Protocol
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.
-
Environment: Keep in a cool, dry, and well-ventilated place.[1][6][8]
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, and metals.[6][7] Do not store with foodstuffs.[1]
Section 4: Emergency Procedures - A Calm and Coordinated Response
In the event of an accidental exposure or spill, a rapid and well-rehearsed response is critical to minimizing harm.
First Aid Measures
The following diagram outlines the immediate first aid steps to be taken in case of exposure.
Caption: First Aid Response to this compound Exposure.
-
Inhalation: Move the victim to fresh air.[6][8] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[8] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing.[6][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Get medical attention if irritation persists.[12]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][8] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[8] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a doctor or Poison Control Center immediately.[8]
Accidental Release Measures
A structured approach to spill cleanup is essential to prevent further contamination and exposure.
Caption: Workflow for Responding to a this compound Spill.
-
Personal Precautions: Avoid dust formation.[8][13] Avoid breathing vapors, mist, or gas.[8] Ensure adequate ventilation.[4][8] Evacuate personnel to safe areas.[4][8]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[4][8] Do not let the chemical enter drains.[4][8]
-
Methods for Containment and Cleaning Up: Collect and arrange for disposal.[4][8] Keep the chemical in suitable, closed containers for disposal.[4][8] Use spark-proof tools.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][14]
-
Specific Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][14][15]
Section 5: Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is not merely about following a set of rules but about fostering a deep-seated culture of safety. This guide provides the technical knowledge and practical protocols to achieve this. By understanding the "why" behind each precaution and by being prepared for any eventuality, researchers can confidently harness the synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues.
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound CAS#: 40673-25-4 [m.chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. fishersci.es [fishersci.es]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. physics.purdue.edu [physics.purdue.edu]
A Senior Application Scientist's Guide to Sourcing 4-Chloro-2-hydroxypyridine for Research and Development
Abstract
4-Chloro-2-hydroxypyridine (CAS RN: 40673-25-4), a pivotal heterocyclic building block, is indispensable in the synthesis of novel therapeutics and agrochemicals.[1] Its utility as a versatile intermediate in pharmaceutical development, particularly for antimicrobial and anti-inflammatory agents, necessitates a reliable and high-purity supply chain.[2][1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, qualifying, and procuring this compound. We will delve into the critical aspects of supplier evaluation, the scientific interpretation of analytical documentation, and best practices for incoming quality control, ensuring the integrity and success of your research and development endeavors.
Introduction: The Strategic Importance of a Well-Sourced Starting Material
This compound, also known as 4-Chloro-2-pyridinol or 4-Chloro-2(1H)-pyridinone, is a substituted pyridine derivative whose structure facilitates a variety of chemical transformations. Its reactivity makes it a valuable precursor in medicinal chemistry and material science.[2][1][3] However, the success of a multi-step synthesis is fundamentally dependent on the quality of its initial building blocks. The presence of uncharacterized impurities, even in seemingly small quantities, can lead to unpredictable side reactions, low yields, and complex purification challenges, ultimately compromising project timelines and data reproducibility.
This guide is structured to empower the scientist with the expertise to navigate the commercial landscape of chemical suppliers. It moves beyond a simple vendor list to a strategic workflow for material qualification, ensuring that the this compound you procure is fit-for-purpose and meets the rigorous demands of pharmaceutical and chemical research.
The Supplier Qualification Workflow: A Scientist's Due Diligence
Selecting a supplier should be a data-driven process, not a matter of convenience or cost alone. The reliability of a supplier directly translates to the reliability of your experimental results. We propose a multi-stage qualification process designed to mitigate risk and ensure a consistent supply of high-quality material.
Caption: Workflow for Supplier Selection and Qualification.
Defining Purity Requirements
The most critical specification is purity. For pharmaceutical applications, a purity level of >98% is often the minimum acceptable standard to avoid downstream complications.[4] Suppliers typically determine purity by Gas Chromatography (GC) or Neutralization Titration.
-
Screening & Early-Stage Synthesis: A purity of 95-98% may be acceptable.[5]
-
Lead Optimization & cGMP Synthesis: A purity of >98% or >99% is strongly recommended.[4]
It is crucial to understand not just the percentage of the main component, but also the identity and quantity of impurities, which can have a significant impact on subsequent reactions.
Comparative Analysis of Commercial Suppliers
The market for this compound includes large, well-established chemical manufacturers and smaller, specialized suppliers. The choice of supplier will depend on the scale of your project, your budget, and the level of documentation required. Below is a comparative summary of offerings from several reputable vendors.
| Supplier | Typical Purity Offered | Analytical Methods Cited | Documentation Available | Target Audience |
| TCI America | >98.0% (GC and/or Titration) | GC, Neutralization Titration, NMR | SDS, Specifications, CoA | Research, Scale-Up |
| Chem-Impex | ≥98% (GC)[2] | GC[2] | SDS, Product Spec, CoA[2] | Research, Pharma Dev. |
| Santa Cruz Biotech | (Lot-specific) | (Not specified on product page) | CoA available upon request | Research Use Only |
| Biosynth | (Lot-specific) | (Not specified on product page) | CoA available upon request | Pharmaceutical Testing[6] |
| Synchem | 95%[5] | (Not specified on product page) | (Not specified on product page) | Custom Synthesis, R&D |
Note: This table is for illustrative purposes. Always consult the supplier's website and request a lot-specific Certificate of Analysis for the most current and accurate information.
Decoding the Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is the single most important document for assessing the quality of a chemical batch. Do not rely solely on the headline purity number. A thorough scientist must scrutinize the data within.
What to Look For:
-
Lot Number: Ensures the data corresponds to the specific batch you are purchasing.
-
Appearance: Should match the expected "White to light yellow powder to crystal."[2]
-
Identity Confirmation (e.g., ¹H NMR): The spectrum should be consistent with the structure of this compound. Look for characteristic peaks and ensure the absence of significant unassigned signals which could indicate impurities.[7]
-
Purity Assay:
-
GC (Gas Chromatography): Provides a purity value based on the relative area of the main peak. Check the integration report if available to see minor impurity peaks.
-
Titration (Neutralization): An assay of the acidic proton. This method gives a measure of total acidic content but will not detect non-acidic impurities.
-
-
Melting Point: Should be within a narrow range, typically around 184-188 °C.[2] A wide melting range often indicates the presence of impurities.
Caption: Deconstructing a Certificate of Analysis.
Protocol: Incoming Quality Control Verification
Trust but verify. Even with a CoA from a reputable supplier, performing a simple incoming quality control (QC) check is a self-validating step that ensures the material in the bottle is what you ordered and prevents costly downstream failures.
Objective: To confirm the identity and approximate purity of a newly received lot of this compound.
Materials:
-
Received this compound
-
Appropriate deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Melting point apparatus
-
TLC plate (e.g., silica gel)
-
Appropriate solvent system for TLC (e.g., Dichloromethane:Methanol 9:1)
Methodology:
-
Visual Inspection: Carefully observe the material's color and physical form. It should be a white to light yellow crystalline powder.[3] Note any discoloration or heterogeneity.
-
Melting Point Determination: a. Pack a small amount of the material into a capillary tube. b. Place the tube in a melting point apparatus. c. Heat slowly (1-2 °C/min) near the expected melting point. d. Record the temperature range from the first sign of melting to when the entire sample becomes liquid. e. Acceptance Criteria: The range should be narrow (< 2 °C) and fall within the supplier's specified range (e.g., 184-188 °C).
-
Identity Confirmation by ¹H NMR: a. Prepare a sample by dissolving ~5-10 mg of the material in ~0.7 mL of DMSO-d₆. b. Acquire a ¹H NMR spectrum. c. Analysis: Compare the obtained spectrum to a reference spectrum or literature data. The chemical shifts, splitting patterns, and integrations should match the expected structure of this compound. Pay close attention to the aromatic region and the broad signal for the hydroxyl proton. Look for any significant impurity peaks.
-
Documentation: Record all results in your laboratory notebook, referencing the supplier, product number, and lot number.
Conclusion
The procurement of this compound is a critical foundational step for any research program that relies upon it. By moving beyond a simple price comparison and adopting a rigorous, science-driven qualification workflow, researchers can significantly enhance the reliability and reproducibility of their work. A thorough evaluation of supplier data, meticulous interpretation of the Certificate of Analysis, and a commitment to performing incoming quality control are the hallmarks of a robust scientific process. This diligence ensures that the integrity of your starting material is unquestionable, paving the way for successful and impactful research outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 4. nbinno.com [nbinno.com]
- 5. synchem.de [synchem.de]
- 6. This compound | 40673-25-4 | FC139915 [biosynth.com]
- 7. This compound(40673-25-4) 1H NMR [m.chemicalbook.com]
Methodological & Application
Application Notes & Protocols: 4-Chloro-2-hydroxypyridine as a Strategic Building Block in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-chloro-2-hydroxypyridine. We delve into its fundamental physicochemical properties, inherent reactivity, and its versatile role as a key intermediate in the synthesis of pharmaceutically active molecules.[1] Detailed, field-tested protocols for its principal transformations—N-alkylation and C4-substitution—are provided, supported by mechanistic rationale and workflow diagrams to empower chemists in leveraging this scaffold for drug discovery programs.
Introduction: The Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif.[4][5] Within this class, substituted pyridones are of particular interest as they can act as bioisosteres for amide bonds, engage in critical hinge-binding interactions with kinases, and provide a rigid framework for orienting pharmacophoric elements.
This compound, a readily available and versatile chemical, emerges as a particularly powerful building block.[6] Its true utility lies in its bifunctional nature: a nucleophilic nitrogen atom (within the pyridone tautomer) and an electrophilic carbon center at the C4-position, which is activated for nucleophilic aromatic substitution (SNAr). This dual reactivity provides two orthogonal handles for molecular elaboration, making it an ideal starting point for generating diverse chemical libraries.
Core Concepts: Physicochemical Properties and Reactivity
A thorough understanding of the inherent chemical nature of this compound is paramount for its successful application.
The Critical Role of Tautomerism
Like other 2- and 4-hydroxypyridines, this compound exists as a mixture of two tautomeric forms: this compound (the "enol" form) and 4-chloro-2(1H)-pyridone (the "keto" or "amide" form).[7][8] For this molecule, the equilibrium overwhelmingly favors the 2-pyridone tautomer in most conditions, a phenomenon driven by the aromaticity of the pyridone ring and its ability to form strong intermolecular hydrogen bonds in both solution and the solid state.[9][10]
Causality Insight: Recognizing that the pyridone form is dominant is crucial for predicting reactivity. Reactions often occur at the amide nitrogen (N-H) rather than the hydroxyl oxygen (O-H), a feature that can be strategically exploited.
Caption: Tautomeric equilibrium favoring the 2-pyridone form.
Physicochemical Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 40673-25-4 | [7] |
| Molecular Formula | C₅H₄ClNO | [7] |
| Molecular Weight | 129.54 g/mol | [7] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | ~270 °C (decomposes) | [11] |
| Solubility | Slightly soluble in water; soluble in methanol, ethanol, dichloromethane. | [1] |
| Chemical Stability | Relatively stable under standard conditions; may react with strong acids/bases. | [1] |
Reactivity Profile: A Map for Synthesis
The 4-chloro-2(1H)-pyridone tautomer possesses three primary sites for chemical modification, allowing for a predictable and controllable synthetic strategy.
Caption: Key reactive sites on the 4-chloro-2(1H)-pyridone scaffold.
Strategic Applications & Synthetic Protocols
The dual reactivity of this compound makes it a cornerstone for building molecular complexity. Below are standardized protocols for its most common and impactful transformations.
Protocol 1: N-Alkylation of 4-Chloro-2(1H)-pyridone
This protocol details the attachment of an alkyl group to the pyridone nitrogen, a common strategy for improving properties like solubility or for introducing a new vector for diversification.
Workflow:
Caption: Standard workflow for N-alkylation reaction.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloro-2(1H)-pyridone (1.0 equiv).
-
Solvent: Add anhydrous dimethylformamide (DMF) or acetonitrile (ACN) to achieve a concentration of approximately 0.1-0.2 M. Stir until dissolved.
-
Base Addition: Add a suitable base.
-
Expertise Insight: For routine alkylations, potassium carbonate (K₂CO₃, 1.5-2.0 equiv) is a mild, effective, and easily removable choice. For less reactive alkyl halides or when complete deprotonation is desired, sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) can be used, but requires more stringent anhydrous conditions.
-
-
Stir: Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.
-
Electrophile Addition: Add the alkyl halide (R-X, 1.1-1.3 equiv) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup (for K₂CO₃): Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Workup (for NaH): Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Proceed with extraction as described in step 7.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes the displacement of the C4-chloride with a nucleophile, a key step for introducing diverse functional groups and building the core of many targeted agents.[1][6]
Step-by-Step Protocol (using an amine nucleophile):
-
Setup: In a sealable reaction vessel, combine 4-chloro-2(1H)-pyridone or its N-alkylated derivative (1.0 equiv), the desired primary or secondary amine (1.2-2.0 equiv), and a base such as diisopropylethylamine (DIPEA, 2.0-3.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).
-
Trustworthiness Insight: Including a base is critical to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
-
Solvent: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), or 1,4-dioxane. The choice of solvent can significantly impact reaction rate; higher boiling point solvents are often used to drive the reaction.
-
Reaction: Seal the vessel and heat the mixture to 100-150 °C. The reaction is typically slow and may require prolonged heating (12-48 hours).
-
Expertise Insight: Microwave irradiation can often dramatically reduce reaction times from hours to minutes and is a preferred method for library synthesis.
-
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water to precipitate the product or to prepare for extraction. If a solid forms, it can be collected by filtration, washed with water, and dried. Alternatively, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography or recrystallization.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm successful substitution at the C4-position.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate care.
-
Toxicity: The compound is considered toxic.[1] Avoid contact with skin, eyes, and the respiratory tract.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Operations should be carried out in a well-ventilated chemical fume hood.[1]
-
In case of contact: Immediately rinse the affected area with copious amounts of water and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.
Conclusion
This compound is more than just a simple halogenated heterocycle; it is a strategic linchpin for complex molecule synthesis. Its favored 2-pyridone tautomer provides a stable and reactive core, while the C4-chloro position serves as a reliable anchor point for diversification via SNAr or cross-coupling chemistry. By understanding its fundamental reactivity and employing the robust protocols outlined in this guide, medicinal chemists can efficiently and reproducibly harness the power of this building block to accelerate the discovery of novel therapeutics.
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols for the Selective N-Alkylation of 4-Chloro-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 2-Pyridones
N-alkylated 2-pyridone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs), bioactive natural products, and functional materials.[1][2] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The direct N-alkylation of readily available 2-hydroxypyridine precursors, such as 4-chloro-2-hydroxypyridine, is a primary and convergent strategy for synthesizing these valuable compounds.[2]
However, the synthetic route is complicated by the inherent chemical nature of the starting material. 2-Hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone form. Deprotonation under basic conditions generates an ambident nucleophile, capable of reacting with electrophiles at either the nitrogen or the oxygen atom.[3][4] This competition between N-alkylation and O-alkylation often leads to mixtures of regioisomers, posing significant challenges for purification and impacting overall yield.[3][5]
This guide provides an in-depth analysis of the factors governing regioselectivity and presents detailed, field-proven protocols to achieve highly selective N-alkylation of this compound.
Mechanistic Considerations: Controlling N- vs. O-Alkylation
The key to selective N-alkylation lies in understanding and manipulating the factors that influence the reactivity of the ambident pyridone anion. The outcome of the reaction is a delicate balance governed by the principles of Hard and Soft Acid-Base (HSAB) theory, solvent effects, and the nature of the counter-ion.[6]
-
Hard and Soft Acids and Bases (HSAB): The pyridone anion possesses a "hard" oxygen center and a "softer" nitrogen center.[6] According to HSAB theory, hard electrophiles (e.g., alkyl sulfates, oxonium salts) preferentially react with the hard oxygen atom, leading to O-alkylation. Conversely, softer electrophiles, such as alkyl iodides and benzyl halides, favor reaction at the soft nitrogen atom.[6]
-
Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor N-alkylation.[7] These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive pyridone anion where the more nucleophilic nitrogen can readily attack the electrophile.
-
Base and Counter-ion: The choice of base is critical. Deprotonation of the pyridone creates a salt, and the nature of the counter-ion (e.g., Na+, K+, Cs+) significantly impacts regioselectivity. Softer, more polarizable cations like cesium (Cs+) are known to favor N-alkylation.[8] Conversely, harder cations can coordinate more tightly with the oxygen atom, promoting O-alkylation.[7]
-
Leaving Group: For a given alkyl group, the reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Using a more reactive alkylating agent can often improve the rate of the desired N-alkylation. The Finkelstein reaction conditions, involving the addition of catalytic potassium iodide (KI), can be used to convert an alkyl chloride or bromide in situ to the more reactive iodide.[7]
Recommended Protocols for Selective N-Alkylation
Three robust protocols are presented below, each leveraging different principles to achieve high N-selectivity.
Protocol 1: Phase-Transfer Catalysis (PTC) for High Selectivity
Principle: Phase-transfer catalysis is a powerful technique for reactions involving an inorganic base (solid phase) and an organic substrate (organic phase).[9] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), transfers the pyridone anion from the solid/aqueous interface to the organic phase, where it can react with the alkyl halide.[10] This method often uses milder bases and can be performed in less polar, environmentally benign solvents.[9] The large, soft quaternary ammonium cation effectively shields the anion, promoting N-alkylation.[10]
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Bromide, Propyl Iodide)
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene or Acetonitrile
-
Standard glassware for reflux, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add finely powdered potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq).
-
Add the solvent (Toluene or Acetonitrile, approx. 0.1 M concentration relative to the substrate).
-
Begin vigorous stirring to ensure good mixing of the phases.
-
Add the alkyl halide (1.1 - 1.2 eq) to the suspension.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Scientist's Notes:
-
Vigorous stirring is crucial for PTC reactions to maximize the interfacial area between the solid and liquid phases.[10]
-
The use of K₂CO₃ is advantageous as it is an inexpensive, non-hygroscopic, and moderately strong base, sufficient for deprotonating the pyridone without causing significant side reactions.
-
TBAB is a common and effective phase-transfer catalyst. For more challenging alkylations, other catalysts like Aliquat 336 can be explored.[11]
Protocol 2: Cesium Effect in a Polar Aprotic Solvent
Principle: This protocol leverages the "cesium effect." Cesium fluoride (CsF) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF provides a source of soft Cs+ cations.[8] The large, highly polarizable cesium ion does not coordinate strongly with the oxygen atom of the pyridone anion. This leaves the nitrogen atom, the site of higher intrinsic nucleophilicity, more available for attack, leading to excellent N-selectivity, particularly with soft electrophiles like benzyl and allyl halides.[8]
Materials:
-
This compound
-
Alkyl Halide (e.g., Benzyl Chloride, Allyl Bromide)
-
Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, nitrogen/argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and cesium carbonate (1.5 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq) dropwise via syringe.
-
Stir the reaction at room temperature (for reactive halides) or heat to 50-60 °C (for less reactive halides) for 2-8 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the N-alkylated pyridone.
Scientist's Notes:
-
Using anhydrous DMF is important, as water can compete with the nucleophile and hydrolyze the alkyl halide.
-
CsF has been shown to be particularly effective for promoting N-alkylation with benzyl and allyl chlorides under mild conditions.[8] Cs₂CO₃ is a more common and less hygroscopic alternative.
Protocol 3: Catalyst- and Base-Free Thermal Alkylation
Principle: Under specific conditions, direct reaction between a hydroxypyridine and an organohalide can proceed without any added base or catalyst.[12] This method is proposed to proceed via initial O-alkylation to form a 2-alkoxypyridinium halide intermediate. The halide counter-ion (e.g., Br⁻, I⁻) then dealkylates the intermediate, and the resulting pyridone subsequently undergoes N-alkylation. The hydrogen halide (HX) generated in situ is thought to facilitate the conversion of any remaining pyridyl ether to the more stable N-alkylated pyridone product, driving the reaction to >99% N-selectivity.[12][13]
Materials:
-
This compound
-
Organohalide (e.g., 2-bromopropane, benzyl bromide) - often used in excess
-
High-pressure reaction vial or sealed tube
-
Standard glassware, heating block or oil bath
Procedure:
-
In a high-pressure vial, combine this compound (1.0 eq) and the organohalide (2.0 - 5.0 eq). Note: The organohalide may act as both reactant and solvent.
-
Seal the vial tightly.
-
Heat the mixture to a temperature between 100-140 °C. The optimal temperature will depend on the reactivity of the halide.
-
Maintain the reaction at this temperature for 12-24 hours. Monitor by taking small aliquots (after cooling) for LC-MS analysis.
-
After completion, cool the vial to room temperature.
-
Carefully unseal the vial in a well-ventilated fume hood.
-
Remove the excess organohalide under reduced pressure.
-
The resulting residue can be directly purified by column chromatography.
Scientist's Notes:
-
This method is particularly advantageous as it avoids the use of bases and catalysts, simplifying workup.[12]
-
It has shown efficacy with secondary organohalides, which can be challenging in other protocols.[13]
-
The requirement for elevated temperatures and a sealed system makes it crucial to follow appropriate safety precautions.
Comparative Summary of Protocols
| Method | Key Reagents | Solvent | Temp (°C) | N:O Selectivity | Advantages | Disadvantages |
| Phase-Transfer Catalysis | K₂CO₃, TBAB | Toluene / MeCN | 70-80 | High to Excellent | Uses mild base; scalable; environmentally friendlier solvents. | Requires vigorous stirring; catalyst removal may be needed. |
| Cesium Effect | Cs₂CO₃ or CsF | DMF | 25-60 | Excellent | Very high N-selectivity; mild conditions for reactive halides.[8] | Requires expensive cesium salts; anhydrous conditions needed. |
| Catalyst/Base-Free | None (excess R-X) | None or high-boiling | 100-140 | >99:1[12] | No base/catalyst needed; simple workup; good for secondary halides.[13] | High temperatures; requires sealed tube; excess halide needed. |
Experimental Workflow and Characterization
A successful synthesis campaign relies on a logical workflow from setup to characterization.
Structural Verification: Unambiguous characterization is essential to confirm that N-alkylation, not O-alkylation, has occurred.
-
¹H NMR: The chemical shift of the protons on the alkyl group will differ significantly. Protons attached to a carbon bonded to nitrogen (N-CH₂) typically appear further upfield compared to those attached to a carbon bonded to oxygen (O-CH₂).
-
¹³C NMR: The carbon of the alkyl group directly attached to the heteroatom provides a clear diagnostic signal. The chemical shift for an O-C H₂ carbon is typically in the 65-75 ppm range, while the N-C H₂ carbon appears further upfield, around 40-55 ppm.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show a correlation between the N-alkyl protons and the C4 and C6 carbons of the pyridine ring, providing definitive proof of N-alkylation.[14]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
Conclusion
Achieving selective N-alkylation of this compound is a readily solvable challenge with a clear understanding of the underlying chemical principles. For general applications with primary and benzylic halides, Phase-Transfer Catalysis offers a robust, scalable, and cost-effective solution. When maximum N-selectivity is paramount, particularly with sensitive substrates, the Cesium Effect protocol provides an excellent, albeit more expensive, option. Finally, for its operational simplicity and effectiveness with secondary halides, the catalyst- and base-free thermal method presents a valuable alternative. By selecting the appropriate protocol based on the specific alkylating agent, scale, and cost considerations, researchers can efficiently access a wide array of valuable N-alkylated 2-pyridone building blocks for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 12. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-2-hydroxypyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This document provides a detailed guide on the application of 4-chloro-2-hydroxypyridine, a versatile building block, in the synthesis of potent and selective kinase inhibitors. We will delve into the synthetic strategy for the ERK1/2 inhibitor, GDC-0994, providing a comprehensive, step-by-step protocol. Furthermore, we will explore the significance of the 2-pyridone core in other kinase inhibitors, such as the PIM-1 inhibitor AZD1208, and discuss the underlying principles of their mechanism of action.
Introduction: The 2-Pyridone Moiety in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] This has made them a prime target for therapeutic intervention. The 2-pyridone ring system, which exists in tautomeric equilibrium with 2-hydroxypyridine, is a key pharmacophore in a multitude of kinase inhibitors.[1] Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with the hinge region of the kinase ATP-binding site.
This compound serves as a valuable and versatile starting material in the synthesis of these complex molecules.[3] The chlorine atom at the 4-position provides a handle for further functionalization through various cross-coupling reactions, while the 2-pyridone core is installed early in the synthetic sequence.
Case Study: Synthesis of GDC-0994, an ERK1/2 Inhibitor
GDC-0994 is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[4][5] Its synthesis showcases the utility of a substituted 2-pyridone core, which can be derived from precursors like this compound. While the large-scale synthesis of GDC-0994 employs a more convergent route, the following retrosynthetic analysis and protocol illustrate a plausible and instructive approach starting from a related pyridone intermediate, highlighting key chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of GDC-0994 reveals the key fragments: the chiral amino alcohol side chain and the core 4-(pyrimidinyl)pyridin-2(1H)-one. The pyridinone core itself can be constructed through a Suzuki or Stille coupling of a suitably functionalized pyrimidine and a pyridinone bearing a handle at the 4-position, such as a halogen or a stannane.
Experimental Protocol: Synthesis of the 4-(Pyrimidinyl)pyridin-2(1H)-one Core
This protocol outlines the synthesis of a key intermediate for GDC-0994, starting from a protected 4-bromo-2-hydroxypyridine.
Step 1: Protection of 4-Bromo-2-hydroxypyridine
-
Rationale: The acidic proton of the 2-pyridone can interfere with subsequent organometallic coupling reactions. Therefore, protection of this group is often necessary. A common protecting group is the benzyl group, which can be removed under mild hydrogenolysis conditions.
-
Procedure:
-
To a solution of 4-bromo-2-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added potassium carbonate (1.5 eq).
-
Benzyl bromide (1.1 eq) is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford 1-(benzyloxy)-4-bromopyridine.
-
Step 2: Stille Coupling with 2-(Tributylstannyl)pyrimidine
-
Rationale: The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organotin compound and an organic halide.[6][7] This reaction is chosen for its tolerance of a wide range of functional groups.
-
Procedure:
-
To a solution of 1-(benzyloxy)-4-bromopyridine (1.0 eq) and 2-(tributylstannyl)pyrimidine (1.1 eq) in anhydrous toluene is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is degassed with argon for 15 minutes.
-
The mixture is heated to reflux (approximately 110 °C) for 12-18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield 1-(benzyloxy)-4-(pyrimidin-2-yl)pyridine.
-
Step 3: Deprotection to form 4-(Pyrimidin-2-yl)pyridin-2(1H)-one
-
Rationale: The final step to obtain the core structure is the removal of the benzyl protecting group. This is typically achieved by catalytic hydrogenation.
-
Procedure:
-
A solution of 1-(benzyloxy)-4-(pyrimidin-2-yl)pyridine (1.0 eq) in ethanol is placed in a hydrogenation vessel.
-
Palladium on carbon (10 wt. %, 0.1 eq) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the desired 4-(pyrimidin-2-yl)pyridin-2(1H)-one.
-
Synthesis and Coupling of the Chiral Side Chain
The synthesis of the chiral (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl side chain can be achieved through asymmetric methods, such as a Sharpless asymmetric dihydroxylation of the corresponding styrene or an enzymatic reduction of an α-hydroxyketone.[1] This chiral fragment is then coupled to the pyridinone nitrogen via an N-alkylation reaction.
Step 4: N-Alkylation of 4-(Pyrimidin-2-yl)pyridin-2(1H)-one
-
Rationale: The N-alkylation of 2-pyridones can sometimes be challenging due to competing O-alkylation.[8] The use of a suitable base and reaction conditions is crucial to favor the desired N-alkylation product.
-
Procedure:
-
To a solution of 4-(pyrimidin-2-yl)pyridin-2(1H)-one (1.0 eq) in anhydrous DMF is added a strong base such as sodium hydride (1.1 eq) at 0 °C.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the activated chiral side chain (e.g., the corresponding mesylate or tosylate, 1.05 eq) in DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to yield GDC-0994.
-
Mechanism of Action and Signaling Pathway
GDC-0994 exerts its therapeutic effect by inhibiting the kinase activity of ERK1 and ERK2.[3] These kinases are the final step in the MAPK/ERK signaling cascade, a critical pathway that regulates cell proliferation, survival, and differentiation.[9] In many cancers, mutations in upstream proteins like BRAF or RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3] By blocking ERK1/2, GDC-0994 prevents the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[3]
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of GDC-0994.
The 2-Pyridone Scaffold in PIM-1 Kinase Inhibition: AZD1208
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various hematological and solid tumors.[10] They play a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD.[11]
AZD1208 is a potent, orally bioavailable pan-PIM kinase inhibitor that has been investigated in clinical trials.[12][13] While not directly synthesized from this compound, its core structure features a pyridone-like moiety, underscoring the importance of this scaffold in targeting the ATP-binding site of PIM kinases.
Caption: The PIM-1 Signaling Pathway and the inhibitory action of AZD1208.
Quantitative Data Summary
| Compound | Target Kinase(s) | IC50 / Ki | Cell Proliferation IC50 | Reference |
| GDC-0994 | ERK1, ERK2 | IC50: 1.1 nM (ERK1), 0.3 nM (ERK2) | HCT116: 0.023 µM | [8] |
| AZD1208 | PIM-1, PIM-2, PIM-3 | Ki: 0.1 nM (PIM-1), 1.92 nM (PIM-2), 0.4 nM (PIM-3) | MOLM-16: <150 nM | [12] |
Conclusion
This compound and its derivatives are invaluable starting materials for the synthesis of complex kinase inhibitors. The inherent reactivity of the chloro- and hydroxypyridine functionalities allows for a modular and efficient approach to constructing diverse chemical libraries for drug discovery. The successful development of inhibitors like GDC-0994 highlights the power of leveraging the 2-pyridone scaffold to achieve high potency and selectivity. As our understanding of kinase biology deepens, the demand for versatile building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Facebook [cancer.gov]
- 12. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
The Strategic Role of 4-Chloro-2-hydroxypyridine in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Versatility of the Pyridine Scaffold in Crop Protection
The pyridine ring is a privileged scaffold in the realm of agrochemical discovery, lending its unique electronic and structural properties to a multitude of herbicides, fungicides, and insecticides. Among the vast array of pyridine-based building blocks, 4-Chloro-2-hydroxypyridine (also known as 4-Chloro-2-pyridone) emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chlorine atom susceptible to nucleophilic displacement and a pyridinone tautomer that can undergo various transformations, provides a versatile platform for the synthesis of complex and highly active agrochemicals.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will delve into its role as a precursor to key agrochemical classes, provide detailed, field-proven synthetic protocols, and explain the chemical principles that underpin these transformations. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who seek to leverage this versatile intermediate in their synthetic endeavors.
Core Applications of this compound in Agrochemical Synthesis
This compound serves as a critical starting material or intermediate in the synthesis of a range of agrochemicals, primarily through the functionalization of its pyridine core. The chlorine atom at the 4-position is the primary site of reaction, readily undergoing nucleophilic substitution to introduce diverse functionalities that are key to the biological activity of the final product.
Synthesis of Pyridine-Based Herbicides
A significant application of chlorinated pyridine derivatives lies in the synthesis of modern herbicides. While direct synthesis from this compound may vary, its structural motif is central to several herbicidal classes. For instance, the synthesis of novel pyrido[2,3-d]pyrimidine derivatives, which have shown potent herbicidal activity, often starts from related chlorinated pyridine precursors like 2-chloronicotinic acid[1]. The underlying chemistry of nucleophilic substitution and cyclization is directly applicable to this compound.
Caption: Conceptual workflow for the synthesis of pyridine-based herbicides.
Synthesis of Pyridine-Derived Fungicides
The pyridine scaffold is also a cornerstone in the development of novel fungicides. The synthesis of various pyridine derivatives with fungicidal properties has been reported, often involving the introduction of a toxophore through the displacement of a chlorine atom on the pyridine ring[2]. The general synthetic strategies are applicable to this compound, enabling the creation of new fungicidal candidates.
Detailed Synthetic Protocols
The following protocols are representative examples of how this compound can be utilized in the synthesis of agrochemical precursors. These are based on established chemical transformations of chlorinated pyridines and are designed to be adaptable for specific research and development needs.
Protocol 1: Synthesis of N-Aryl-4-amino-2-hydroxypyridine Intermediate
This protocol details the nucleophilic aromatic substitution of the chlorine atom in this compound with an aniline derivative, a key step in the synthesis of many pyridine-based agrochemicals.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium Carbonate)
-
Anhydrous Toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the substituted aniline (1.2 eq.), Cesium Carbonate (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-Aryl-4-amino-2-hydroxypyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The use of a palladium catalyst and a bulky phosphine ligand like Xantphos is crucial for facilitating the C-N cross-coupling reaction (Buchwald-Hartwig amination) between the chlorinated pyridine and the aniline. This catalytic system is known for its high efficiency and functional group tolerance.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the aniline and promoting the catalytic cycle.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for achieving a good yield.
Protocol 2: Synthesis of a Pyridinyloxy-acetic Acid Derivative (Herbicide Precursor)
This protocol illustrates the synthesis of a pyridinyloxy-acetic acid derivative, a common structural motif in auxin-mimic herbicides. This is achieved through a Williamson ether synthesis.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium Carbonate
-
Acetone
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) and potassium carbonate (1.5 eq.) in acetone.
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-chloro-2-pyridinyloxy)acetate.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide, followed by acidification.
Causality Behind Experimental Choices:
-
Potassium Carbonate: This base is sufficient to deprotonate the hydroxyl group of the 2-hydroxypyridine tautomer, forming the corresponding pyridinolate anion, which is a potent nucleophile.
-
Acetone: Acetone is a suitable polar aprotic solvent for this type of Sₙ2 reaction, as it dissolves the reactants and facilitates the nucleophilic attack without participating in the reaction.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis of key intermediates from this compound, based on analogous reactions reported in the literature.
| Intermediate Product | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Aryl-4-amino-2-hydroxypyridine | Buchwald-Hartwig Amination | Substituted Aniline, Pd₂(dba)₃, Xantphos | Toluene | 110 | 70-90 |
| Ethyl 2-(4-chloro-2-pyridinyloxy)acetate | Williamson Ether Synthesis | Ethyl bromoacetate, K₂CO₃ | Acetone | 56 | 85-95 |
Visualization of Synthetic Pathways
Synthetic Route to a Pyridinyloxy Herbicide Precursor
Caption: Synthesis of a pyridinyloxy herbicide precursor.
Conclusion and Future Outlook
This compound stands as a cornerstone intermediate in the synthesis of a diverse array of modern agrochemicals. Its strategic importance lies in its ability to serve as a versatile scaffold for the introduction of various toxophores and pharmacophores, leading to the development of highly efficacious and selective crop protection agents. The protocols and insights provided in this guide aim to empower researchers to harness the full potential of this valuable building block. As the demand for novel and sustainable agricultural solutions continues to grow, the innovative application of fundamental chemical intermediates like this compound will undoubtedly play a pivotal role in shaping the future of crop protection.
References
Application Notes and Protocols: Halogen Exchange of 4-Chloro-2-hydroxypyridine to 4-Iodo-2-hydroxypyridine
Introduction: The Strategic Importance of Halogenated Pyridines
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines are indispensable building blocks. Their unique electronic properties and versatile reactivity make them key intermediates in the synthesis of a vast array of bioactive molecules. The conversion of a chloro-substituent to an iodo-substituent, a transformation known as halogen exchange, is a particularly valuable tool. Iodo-pyridines are often more reactive in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile construction of complex molecular architectures. This guide provides a detailed experimental procedure for the halogen exchange of 4-chloro-2-hydroxypyridine to its iodo-counterpart, a transformation of significant interest in medicinal chemistry.
Understanding the Reaction: Mechanism and Rationale
The conversion of this compound to 4-iodo-2-hydroxypyridine can be approached through two primary methodologies: the Finkelstein reaction and a copper-catalyzed variant. It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. In solution, the pyridone tautomer is generally favored, and this has implications for the reaction mechanism.[1][2]
The Finkelstein Reaction: A Classic Approach
The Finkelstein reaction is a nucleophilic substitution where a halide is displaced by another.[3][4][5] In this context, the iodide ion (from a source like sodium iodide) acts as the nucleophile, attacking the carbon bearing the chlorine atom. The reaction is typically driven to completion by Le Châtelier's principle; the use of a solvent in which the starting iodide salt is soluble, but the resulting chloride salt is not, causes the precipitation of the chloride salt, thereby shifting the equilibrium towards the product.[6]
Copper-Catalyzed Halogen Exchange: Enhancing Reactivity for Aryl Halides
For aryl halides, including pyridines, direct nucleophilic aromatic substitution can be challenging. Copper(I) catalysts are often employed to facilitate this transformation, in what is sometimes referred to as an "aromatic Finkelstein reaction".[4][7] The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes reductive elimination to yield the aryl iodide. The use of a ligand, such as a diamine, can significantly accelerate the reaction.[7][8]
Tautomerism: A Key Consideration
As mentioned, this compound exists in equilibrium with 4-chloro-2-pyridone. This tautomerism influences the reactivity of the molecule. The pyridone form, with its amide-like character, can affect the electron density of the pyridine ring and the susceptibility of the C4-position to nucleophilic attack. While the reaction is often depicted with the hydroxypyridine isomer, it is the pyridone tautomer that is the predominant species in solution and likely the primary substrate in the reaction.[1][2]
Experimental Protocols
This section outlines two detailed protocols for the halogen exchange of this compound.
Protocol 1: Finkelstein Reaction
This protocol is a classic and often effective method for this transformation.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | 98% or higher |
| Sodium Iodide (NaI) | Anhydrous, 99% or higher |
| Acetone | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Filtration apparatus (Büchner funnel, filter paper) | |
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add sodium iodide (3.0 eq) and anhydrous acetone. The volume of acetone should be sufficient to dissolve the sodium iodide and suspend the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reaction Work-up: Once the reaction is complete (typically after 24-48 hours), cool the mixture to room temperature. The precipitated sodium chloride will be visible.
-
Isolation of Crude Product: Filter the reaction mixture through a Büchner funnel to remove the precipitated sodium chloride. Wash the solid with a small amount of cold acetone.
-
Concentration: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting solid is the crude 4-iodo-2-hydroxypyridine.
Diagram of the Finkelstein Reaction Workflow:
Caption: Workflow for the Finkelstein reaction.
Protocol 2: Copper-Catalyzed Halogen Exchange
This protocol is particularly useful for aryl halides and can often proceed under milder conditions or with shorter reaction times compared to the uncatalyzed Finkelstein reaction.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| This compound | 98% or higher |
| Sodium Iodide (NaI) | Anhydrous, 99% or higher |
| Copper(I) Iodide (CuI) | 98% or higher |
| N,N'-Dimethylethylenediamine | 99% or higher |
| 1,4-Dioxane | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer with heating mantle | |
| Inert atmosphere setup (e.g., nitrogen or argon) | |
| Filtration apparatus (e.g., Celite pad) | |
| Rotary evaporator |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Addition of Reagents: Under the inert atmosphere, add this compound (1.0 eq), sodium iodide (2.0 eq), and anhydrous 1,4-dioxane.
-
Ligand Addition: Add N,N'-dimethylethylenediamine (0.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Reaction Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Combine the filtrates and wash with aqueous ammonia and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Diagram of the Copper-Catalyzed Reaction Workflow:
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Catalytic Amination of 4-Chloro-2-hydroxypyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 4-amino-2-hydroxypyridine, a crucial scaffold in medicinal chemistry and pharmaceutical development, presents unique challenges due to the electronic properties of the pyridine ring.[1] This application note provides a comprehensive guide to the catalytic amination of 4-chloro-2-hydroxypyridine, focusing on the robust and versatile Buchwald-Hartwig amination reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the rationale behind selecting catalysts, ligands, and bases, and provide detailed, field-proven protocols for researchers. This guide is designed to empower scientists to successfully synthesize substituted 4-amino-2-hydroxypyridine derivatives with high efficiency and predictability.
Introduction: The Significance of the 4-Amino-2-hydroxypyridine Moiety
The 4-amino-2-hydroxypyridine core is a privileged structure found in numerous biologically active compounds and pharmaceutical intermediates.[1] Its synthesis, however, is not trivial. Traditional methods like nucleophilic aromatic substitution (SNAr) are often hampered by the low reactivity of the chloropyridine substrate.[2][3] Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for constructing C-N bonds with aromatic systems, offering a broad substrate scope and high functional group tolerance.[4][5]
This guide focuses on leveraging the Buchwald-Hartwig reaction for the specific challenge of aminating this compound. We will explore how to navigate the complexities introduced by the chloro-substituent and the acidic pyridone proton to achieve optimal reaction outcomes.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] The catalytic cycle is a well-understood process that involves the interchange of palladium between its Pd(0) and Pd(II) oxidation states.[7]
The key steps are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (this compound), inserting into the carbon-chlorine bond to form a Pd(II) complex. This is often the rate-determining step, especially for less reactive aryl chlorides.[8]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.[9]
-
Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Key Parameter Selection: A Scientist's Guide
The success of the catalytic amination hinges on the judicious selection of the reaction components. The lower reactivity of an aryl chloride compared to bromides or iodides necessitates a carefully optimized system.[7]
Catalyst and Ligand System
-
Palladium Precursor: Common choices include Pd(OAc)2 and Pd2(dba)3. These are Pd(II) and Pd(0) sources, respectively. When a Pd(II) source is used, it is reduced in situ to the active Pd(0) catalyst.[7]
-
Ligand Choice (Critical): For challenging substrates like aryl chlorides, the ligand is paramount. Early generation ligands like DPPF or BINAP are often insufficient.[10] The field has moved towards bulky, electron-rich monophosphine ligands that facilitate the difficult oxidative addition step and promote the final reductive elimination.[11][12]
-
Biarylphosphine Ligands: This class, developed by Buchwald and others, is highly effective. Ligands like XPhos, SPhos, and RuPhos are designed to be sterically demanding and electron-rich, creating a highly active catalyst.[10][11]
-
Ferrocene-Based Ligands: Josiphos-type ligands are also excellent choices for activating C-Cl bonds.
-
Base and Solvent Selection
-
Base: The base's primary role is to deprotonate the amine (or a palladium-amine adduct), making it a more potent nucleophile.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, particularly for less nucleophilic amines.[7]
-
Weaker Inorganic Bases: Carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4) can be used, especially when base-sensitive functional groups are present.[12][13] For the this compound substrate, a weaker base may be advantageous to avoid deprotonation of the pyridone, which could lead to side reactions.
-
-
Solvent: Aprotic, non-polar, or weakly polar solvents are standard.
-
Toluene, Dioxane, and THF are the most common solvents.[12] They effectively dissolve the reactants and catalyst system while remaining inert to the reaction conditions. Rigorous drying of the solvent is essential, as water can deactivate the catalyst and hydrolyze the base.
-
Experimental Protocols
Safety First: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the catalysts and some ligands are air-sensitive. Handle phosphine ligands and strong bases in a fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Amination with a Secondary Amine (e.g., Morpholine)
This protocol outlines a general procedure for coupling a secondary amine with this compound, a common transformation in library synthesis for drug discovery.
Materials & Reagents:
-
This compound
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diatomaceous earth (Celite®)
-
Standard workup and purification solvents (e.g., Ethyl Acetate, Hexanes, Brine)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)2 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), followed by this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench carefully with water (10 mL).
-
Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(morpholino)-2-hydroxypyridine.
Protocol 2: Synthesis of 4-Amino-2-hydroxypyridine using an Ammonia Surrogate
Directly using ammonia can be challenging due to its volatility and potential for over-arylation. An ammonia surrogate, such as benzophenone imine, provides a practical alternative, followed by a simple hydrolysis step to reveal the primary amine.[6]
Materials & Reagents:
-
This compound
-
Benzophenone imine
-
Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0))
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Potassium phosphate (K3PO4)
-
Anhydrous Dioxane
-
2M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO3) solution
Procedure:
-
Catalyst and Reagent Setup: In an argon-filled glovebox or a Schlenk flask under inert atmosphere, combine Pd2(dba)3 (0.015 mmol, 1.5 mol%), BINAP (0.036 mmol, 3.6 mol%), and K3PO4 (1.5 mmol, 1.5 equiv).
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv).
-
Solvent and Nucleophile: Add anhydrous dioxane (5 mL), followed by benzophenone imine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vessel and heat in an oil bath at 100 °C for 16-24 hours, stirring vigorously. Monitor for the consumption of the starting material.
-
Work-up (Part 1 - Isolation of Intermediate):
-
Cool the reaction to room temperature.
-
Dilute with toluene and filter through Celite®.
-
Concentrate the filtrate under reduced pressure. The crude imine intermediate can often be taken directly to the next step.
-
-
Deprotection (Hydrolysis):
-
Dissolve the crude intermediate in THF (10 mL).
-
Add 2M HCl (5 mL) and stir at room temperature for 2-4 hours until the imine is fully hydrolyzed (monitor by TLC/LC-MS).
-
Neutralize the mixture carefully with a saturated solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product by flash chromatography or recrystallization to yield 4-amino-2-hydroxypyridine.
Data Summary and Troubleshooting
The optimal conditions can vary based on the specific amine used. Below is a table summarizing typical parameters and a troubleshooting guide for common issues.
| Parameter | Condition for Protocol 1 | Condition for Protocol 2 | Rationale |
| Pd Source | Pd(OAc)2 (2 mol%) | Pd2(dba)3 (1.5 mol%) | Both are effective precursors for the active Pd(0) catalyst.[7] |
| Ligand | XPhos (4 mol%) | BINAP (3.6 mol%) | XPhos is excellent for C-Cl activation; BINAP is a classic, robust ligand for C-N coupling.[10][14] |
| Base | NaOtBu (1.4 equiv) | K3PO4 (1.5 equiv) | Strong base for less reactive amines; weaker base for potentially sensitive substrates.[6][7] |
| Solvent | Toluene | Dioxane | Common, inert, high-boiling point solvents for amination.[15] |
| Temperature | 100-110 °C | 100 °C | Sufficient thermal energy is needed to overcome the activation barrier for C-Cl oxidative addition.[7] |
| Typical Yield | 60-90% | 55-85% (over 2 steps) | Yields are substrate-dependent but generally good to excellent. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Poor ligand choice. | 1. Ensure rigorously inert conditions and anhydrous solvents.2. Increase temperature to 110-120 °C.3. Screen a panel of bulky phosphine ligands (e.g., SPhos, RuPhos).[13] |
| Hydrodehalogenation | The chloro-group is replaced by hydrogen. This side reaction can compete with amination. | Use a less sterically hindered ligand or a milder base (e.g., K2CO3). |
| Formation of Side Products | 1. O-arylation at the 2-hydroxy position.2. Diarylation of the amine. | 1. Use a milder base (K3PO4) to minimize deprotonation of the hydroxyl group.2. Use a slight excess of the amine (1.1-1.2 equiv) or an ammonia surrogate for primary amines.[6] |
Experimental Workflow Visualization
The overall process from setup to final product follows a standardized workflow for modern catalytic chemistry.
References
- 1. 4-amino-2-hydroxypyridine [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 4-Chloro-2-hydroxypyridine
Welcome to the dedicated technical support guide for 4-Chloro-2-hydroxypyridine. This resource is designed for researchers, chemists, and professionals in drug development to navigate the common challenges and nuances of working with this versatile heterocyclic compound. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and practical, field-tested advice.
Understanding the Core Chemistry: Tautomerism
A critical aspect of this compound's reactivity is its existence as an equilibrium mixture of two tautomers: this compound and 4-chloro-2(1H)-pyridone.[1][2][3][4] The pyridone form is significantly favored in most solvents, which has profound implications for its reaction pathways.[1][3][5] This equilibrium can be influenced by solvent polarity, pH, and temperature. Always consider which tautomer is the reactive species in your specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction at the C4-position is sluggish or failing. What are the common causes and how can I fix it?
Answer:
Low reactivity in SNAr reactions with this compound is a frequent challenge. The electron-donating character of the hydroxypyridine/pyridone system can deactivate the ring towards nucleophilic attack compared to more electron-deficient systems. Here’s a systematic troubleshooting approach:
-
Choice of Base and Nucleophile Generation: Incomplete deprotonation of your nucleophile is a primary suspect. For moderately acidic nucleophiles (e.g., phenols, thiols), a stronger base might be required. Ensure your base is sufficiently strong to fully generate the anionic nucleophile.
| Base | Typical pKa of Conjugate Acid | Suitable For | Comments |
| K₂CO₃ | ~10.3 | Phenols, Thiols | Mild and often effective. Ensure anhydrous conditions if water-sensitive. |
| NaH | ~36 | Alcohols, less acidic amines | Highly effective for generating alkoxides. Requires an inert atmosphere and anhydrous solvent. |
| NaOH/KOH | ~15.7 | Phenols, some alcohols | Can be used, but the presence of water may lead to side reactions.[6] |
| t-BuOK | ~17 | A wide range of nucleophiles | Strong, non-nucleophilic base. Good choice for hindered substrates. |
-
Solvent Effects: The choice of solvent is critical in SNAr reactions. Aprotic polar solvents are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
| Solvent | Dielectric Constant (ε) | Key Advantages |
| DMSO | 47 | Excellent for dissolving a wide range of reactants and stabilizing charged intermediates.[7] |
| DMF | 37 | Similar to DMSO, a good general-purpose solvent for SNAr. |
| Acetonitrile | 38 | Less polar than DMSO/DMF but can be effective. |
| THF | 7.5 | Generally less effective for SNAr unless phase-transfer catalysts are used. |
-
Temperature: SNAr reactions on deactivated systems often require elevated temperatures. If you are running your reaction at room temperature, consider gradually increasing the heat. Monitor for potential decomposition of your starting material or product at higher temperatures.
-
Reaction Workflow Troubleshooting:
Question 2: I am observing side products resulting from reaction at the nitrogen or oxygen of the pyridone ring. How can I improve selectivity for the C4-position?
Answer:
This is a classic issue stemming from the ambident nucleophilic character of the 4-chloro-2-pyridone tautomer. The nitrogen and oxygen atoms can also react with electrophiles or participate in side reactions.
-
Protecting Groups: The most robust solution is to protect the pyridone nitrogen. A common protecting group is the benzyl group, which can be introduced via Williamson ether synthesis and later removed by hydrogenolysis. This prevents N-alkylation or N-arylation side reactions.
-
Reaction Conditions:
-
N-Alkylation vs. O-Alkylation: The outcome of alkylation on the pyridone ring itself is highly dependent on the reaction conditions. Hard electrophiles (like dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles in the presence of a strong base may favor N-alkylation.
-
For SNAr at C4: Using a strong, non-nucleophilic base to generate your primary nucleophile in situ can minimize direct reactions with the pyridone. Adding the this compound to a pre-formed solution of the nucleophile can also improve selectivity.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and/or starting material is recovered. What should I investigate?
Answer:
Suzuki-Miyaura coupling of chloropyridines can be challenging due to the relative inertness of the C-Cl bond towards oxidative addition to the palladium catalyst.[8][9] The presence of the hydroxypyridine moiety adds further complexity.
-
Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be active enough for this transformation. More electron-rich and sterically hindered phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride.
| Catalyst/Ligand System | Key Features | Typical Conditions |
| Pd(OAc)₂ / SPhos | Highly active for aryl chlorides. | Toluene/water, K₃PO₄, 80-110°C |
| Pd₂(dba)₃ / XPhos | Broad substrate scope, good for challenging couplings. | Dioxane/water, K₃PO₄, 80-110°C |
| Pd(OAc)₂ / PCy₃ | Effective for some aryl chlorides. | Toluene/water, K₂CO₃, 100°C |
-
Base Selection: The base plays a crucial role in the Suzuki reaction, participating in the transmetalation step.[10] For challenging couplings, stronger bases are often more effective.
| Base | Comments |
| K₃PO₄ | Often the base of choice for difficult couplings. Its solubility in water is beneficial. |
| K₂CO₃ | A common and effective base, but may be less potent than K₃PO₄. |
| Cs₂CO₃ | Highly effective, but more expensive. Can be used in anhydrous conditions. |
-
Protodeboronation of Boronic Acid: A common side reaction is the cleavage of the C-B bond of the boronic acid, especially at high temperatures and in the presence of water.
-
Solution: Use a 2-phase solvent system (e.g., Toluene/water) to minimize the time the boronic acid spends in the aqueous basic phase. Using boronic esters (e.g., pinacol esters) can also increase stability.[11]
-
-
Troubleshooting Diagram for Suzuki Coupling:
Section 3: Reactions at the Hydroxyl/Pyridone Group
Question 4: I am attempting an O-alkylation (etherification) on the hydroxyl group, but the reaction is inefficient. What can I do?
Answer:
While the pyridone tautomer predominates, O-alkylation is possible under the right conditions. Inefficiency often stems from competing N-alkylation or low reactivity.
-
Deprotonation and Solvent: Ensure complete deprotonation of the hydroxyl group. Using NaH in an anhydrous aprotic solvent like THF or DMF is a standard and effective method.[7]
-
Electrophile Choice: Highly reactive alkylating agents like alkyl iodides or triflates will favor the reaction.
-
Phase-Transfer Catalysis: For reactions with alkyl halides, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system (e.g., CH₂Cl₂/aqueous NaOH) can be very effective for O-alkylation.
General Laboratory Best Practices
-
Purity of Starting Material: Ensure your this compound is pure. Impurities can interfere with catalysis or lead to side reactions. Recrystallization may be necessary.
-
Inert Atmosphere: For many of these reactions, particularly those involving strong bases or palladium catalysts, maintaining an inert atmosphere (Argon or Nitrogen) is crucial to prevent degradation of reagents and catalysts.
-
Reaction Monitoring: Always monitor your reaction progress using appropriate techniques like TLC, GC-MS, or LC-MS. This will help you identify if the reaction is stalled, complete, or forming unexpected byproducts.[12]
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. scbt.com [scbt.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Page loading... [guidechem.com]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Purification of 4-Chloro-2-hydroxypyridine Reaction Products
Welcome to the Technical Support Center for the purification of 4-Chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your results.
I. Understanding the Chemistry: Common Impurities and Their Origins
The successful purification of this compound, which exists in tautomeric equilibrium with 4-chloro-2(1H)-pyridone, is contingent on understanding the potential impurities that can arise during its synthesis. The most common synthetic route involves the chlorination of 2-hydroxypyridine.[1] This process, while effective, can lead to a variety of byproducts that complicate purification.
Common Impurities:
-
Unreacted Starting Material (2-Hydroxypyridine): Incomplete chlorination will result in the presence of the starting material.
-
Isomeric Byproducts: Over-chlorination or non-selective chlorination can lead to the formation of dichlorinated pyridines.
-
N-Chloro Derivatives: The reaction of pyridones with chlorinating agents can form unstable N-chloro intermediates.[2][3]
-
Hydrolysis Products: If water is present during the reaction or work-up, hydrolysis of chlorinating agents or chlorinated intermediates can occur.
-
Residual Solvents and Reagents: Solvents used in the reaction and excess chlorinating agents (e.g., POCl₃, SO₂Cl₂) and their byproducts must be effectively removed.[4][5]
The following diagram illustrates a typical synthetic pathway and the potential points of impurity formation.
Caption: Synthetic pathway for this compound and common impurity sources.
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Problem 1: My final product is a brownish or off-white solid, not the expected white to light yellow crystals.
-
Question: What is causing the discoloration of my this compound, and how can I obtain a purer, colorless product?
-
Answer: Discoloration is often indicative of persistent impurities, which can include baseline impurities from the reaction or degradation products. Pyridine compounds can be prone to discoloration if not handled and stored correctly. To address this, a multi-step purification approach is recommended. Start with an activated carbon treatment of your crude product solution in a suitable solvent like methanol or ethanol to remove colored impurities.[6] Following this, proceed with either recrystallization or column chromatography as detailed in the protocols below.
Problem 2: I'm having difficulty removing the unreacted 2-hydroxypyridine starting material.
-
Question: My NMR/HPLC analysis shows a significant amount of 2-hydroxypyridine in my purified product. What is the most effective way to separate it?
-
Answer: The similar polarities of 2-hydroxypyridine and this compound can make separation challenging. An acidic wash during the work-up is highly effective. By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine nitrogen of both the product and starting material will be protonated, forming water-soluble pyridinium salts. However, their partition coefficients between the organic and aqueous layers may differ enough to effect a separation. Alternatively, careful column chromatography with a shallow gradient can resolve these two compounds.
Problem 3: My column chromatography is resulting in broad, tailing peaks and poor separation.
-
Question: Why are my peaks tailing during silica gel chromatography, and how can I improve the separation?
-
Answer: The basic nature of the pyridine ring in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing. To mitigate this, you can deactivate the silica gel by preparing your slurry and eluent with a small amount of triethylamine (typically 0.5-1%).[7] This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for effective recrystallization. This compound has good solubility in alcohols like methanol and ethanol and is only slightly soluble in water.[1] A mixed solvent system is often ideal. Ethanol/water is a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Melting Point: A sharp melting point range close to the literature value (around 184-188 °C) is a good indicator of purity.[8][9]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine purity. A typical method would use a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water with a modifier like formic acid.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any proton- or carbon-containing impurities.[12]
Q3: My purified product is an oil and won't crystallize. What should I do?
A3: The presence of even minor impurities can inhibit crystallization. First, ensure the highest possible purity using column chromatography. If it still remains an oil, try dissolving it in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise at a low temperature until turbidity is observed. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Seeding with a previously obtained crystal of the pure compound is also a very effective method.
IV. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a step-by-step method for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.
-
Hot filter the solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Heat the filtrate to boiling and add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA, optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM). If peak tailing is a concern, add 0.5-1% TEA to the eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of DCM.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Start eluting with 100% DCM.
-
Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 5% methanol in DCM.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
V. Data Presentation
| Parameter | Value | Source |
| Molecular Formula | C₅H₄ClNO | [13] |
| Molecular Weight | 129.54 g/mol | [13] |
| Appearance | White to light yellow powder/crystal | [8][9] |
| Melting Point | 184 - 188 °C | [8][9] |
| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, dichloromethane | [1] |
VI. Logical Workflow for Purification Strategy
The choice of purification method depends on the nature and quantity of impurities. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for the purification of this compound.
VII. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Purification [chem.rochester.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. This compound(40673-25-4) 1H NMR spectrum [chemicalbook.com]
- 13. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
side reactions of 4-Chloro-2-hydroxypyridine in synthesis
Welcome to the technical support guide for 4-Chloro-2-hydroxypyridine. As a key intermediate in pharmaceutical and agrochemical synthesis, its unique chemical structure presents both opportunities and challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. We will explore the causality behind these issues and provide field-proven solutions.
Troubleshooting Guide & FAQs
Here, we address specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing significant amounts of 2,4-dihydroxypyridine. What is causing this byproduct, and how can I prevent it?
A1: The likely cause is the hydrolysis of the C4-chloro group.
This is one of the most common side reactions. The pyridine ring, particularly in its pyridone tautomeric form, can be susceptible to nucleophilic substitution at the C4 position. Water, especially under basic or strongly acidic conditions, can act as a nucleophile, displacing the chloride to form 2,4-dihydroxypyridine.[3][4] The stability of this compound can be challenged in the presence of strong acids and bases or excess moisture.[1]
Root Cause Analysis:
-
Tautomerism and Ring Activation: this compound exists in equilibrium with its tautomer, 4-chloro-2(1H)-pyridone. The pyridone form has significant zwitterionic character, which enhances the electrophilicity of the C4 position, making it more susceptible to nucleophilic attack.[3]
-
Reaction Conditions: The presence of water in your solvents or reagents, or the use of aqueous basic/acidic workups at elevated temperatures, can promote this hydrolysis. The rate of hydrolysis is significantly enhanced in basic media (e.g., NaOD in D₂O).[3]
Preventative Measures & Troubleshooting:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Control of pH: Avoid strongly basic conditions if possible. If a base is required for your primary reaction, consider using non-nucleophilic, hindered organic bases (e.g., DBU, DIPEA) in an anhydrous organic solvent instead of inorganic bases like NaOH or K₂CO₃ in protic solvents.
-
Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve the desired conversion. Hydrolysis is often more pronounced at elevated temperatures.
-
Workup Procedure: When performing an aqueous workup, do so at low temperatures (e.g., 0 °C) and minimize the contact time. Prompt extraction into an organic solvent is crucial.
Q2: I am observing dimerization or polymerization of my starting material, resulting in an insoluble precipitate. What is happening?
A2: You are likely observing self-reaction, either through hydrogen-bond-mediated dimerization or nucleophilic self-condensation.
2-Hydroxypyridines (and their 2-pyridone tautomers) are well-known to form stable hydrogen-bonded dimers.[5][6] While this is a reversible equilibrium, under certain conditions, an irreversible polymerization can occur. 4-Chloropyridine itself is known to be unstable and can polymerize, forming pyridyl-4-pyridinium chlorides, which are then susceptible to hydrolysis.[7][8][9]
Root Cause Analysis:
-
Intermolecular Hydrogen Bonding: The N-H and C=O groups of the 2-pyridone tautomer can form strong intermolecular hydrogen bonds, leading to dimerization and reduced solubility.[5]
-
Nucleophilic Attack: One molecule of this compound can act as a nucleophile (via the pyridone nitrogen or oxygen) and attack the electrophilic C4 position of another molecule, initiating an oligomerization/polymerization cascade. This is particularly problematic if the free base is heated for extended periods.
Preventative Measures & Troubleshooting:
-
Use Dilute Conditions: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization and polymerization.
-
Solvent Choice: Use a solvent that can effectively solvate the starting material and disrupt intermolecular hydrogen bonding. Polar aprotic solvents like DMF or DMSO can be effective, but must be anhydrous.
-
Temperature Control: Avoid prolonged heating, which can accelerate polymerization.
-
Stable Salt Forms: If your reaction chemistry allows, consider if using a salt form of a reactant is feasible, as salts are often less prone to self-reaction. 4-chloropyridine, for example, is most stable as its hydrochloride salt.[9]
Q3: I am trying to perform a nucleophilic substitution at the C4 position, but I am getting a mixture of N-substituted and O-substituted byproducts. How can I control this regioselectivity?
A3: This issue arises from the ambident nucleophilic nature of the 2-pyridone tautomer.
When this compound is used as a nucleophile to react with an electrophile (e.g., an alkyl halide), it can react through two different atoms: the ring nitrogen or the exocyclic oxygen.[10] This leads to a mixture of N-substituted and O-substituted products.
Root Cause Analysis:
-
Ambident Nucleophilicity: The 2-pyridone anion is a classic example of an ambident nucleophile. The distribution of its negative charge across both the nitrogen and oxygen atoms allows it to react at either site.
-
Hard and Soft Acids and Bases (HSAB) Theory: The choice between N- or O-alkylation can often be rationalized by HSAB theory.
-
O-Alkylation (Ether formation): Favored by "hard" electrophiles and conditions that favor reaction at the harder oxygen atom (e.g., reactions involving acyl chlorides, or using sodium salts with alkylating agents in polar aprotic solvents).
-
N-Alkylation (Pyridone formation): Favored by "softer" electrophiles and conditions that promote reaction at the softer nitrogen atom.[10]
-
Controlling Regioselectivity:
-
Solvent Effects: Polar protic solvents can solvate the oxygen atom through hydrogen bonding, leaving the nitrogen more available for attack. Polar aprotic solvents often favor O-alkylation.
-
Counter-ion: The choice of counter-ion (e.g., Na⁺, K⁺, Ag⁺) can influence the site of attack by coordinating to either the N or O atom. Silver salts (Ag⁺), being soft, often favor O-alkylation.
-
Nature of the Electrophile: Hard electrophiles like acyl halides or sulfonyl chlorides tend to react at the oxygen. Softer electrophiles like primary alkyl iodides are more likely to react at the nitrogen.
Summary of Conditions vs. Side Reactions
| Condition | Observed Side Reaction | Primary Cause | Recommended Action |
| Presence of H₂O, strong base (e.g., NaOH) | Formation of 2,4-dihydroxypyridine | Hydrolysis of C4-Cl | Use anhydrous solvents/reagents, non-nucleophilic bases, low temperature. |
| High concentration, prolonged heating | Formation of insoluble tar/precipitate | Self-condensation/Polymerization | Use dilute conditions, control temperature, choose appropriate solvent. |
| Use as a nucleophile with alkyl halides | Mixture of N- and O-alkylation products | Ambident Nucleophilicity | Modify solvent, counter-ion, and electrophile based on HSAB theory. |
| Strong nucleophiles (e.g., RO⁻, R₂NH) | Unwanted displacement of C4-Cl | High reactivity of C4 position | Use protecting groups or milder reaction conditions if C4-Cl must be retained. |
Experimental Protocols
Protocol 1: General Procedure to Minimize Hydrolysis in a Nucleophilic Substitution Reaction
This protocol outlines a general setup for a reaction where an external nucleophile (Nu⁻) displaces the C4-chloro group while minimizing the hydrolytic side reaction.
-
Apparatus Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be oven-dried (120 °C) for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile). The volume should be sufficient to ensure complete dissolution and maintain a reasonably dilute concentration (e.g., 0.1-0.5 M).
-
In a separate flask, prepare a solution or suspension of the nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., NaH, 1.2 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the flask containing the this compound solution to 0 °C using an ice bath.
-
Slowly add the nucleophile/base mixture to the reaction flask via a dropping funnel or syringe over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature or the desired reaction temperature.
-
-
Monitoring: Monitor the reaction progress using TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 2,4-dihydroxypyridine byproduct.
-
Workup:
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (pre-chilled).
-
Immediately extract the product into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography or recrystallization as appropriate.
Visual Diagrams
Tautomeric Equilibrium
Mechanism of Hydrolysis Side Reaction
Troubleshooting Workflow
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-hydroxypyridine
Welcome to the technical support center for the synthesis of 4-Chloro-2-hydroxypyridine. As a pivotal intermediate in the development of novel pharmaceutical and agrochemical agents, achieving a high-yield, high-purity synthesis is critical.[1] This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide researchers, scientists, and process chemists with actionable insights grounded in established chemical principles. Here, we address common challenges, from reaction initiation to final purification, explaining the causality behind experimental choices to empower you to optimize your outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that are crucial for understanding the chemistry of this compound and its synthesis.
Q1: What are the primary synthetic routes for preparing this compound?
There are two predominant strategies for synthesizing this compound, each with its own set of advantages and challenges.
-
Direct Chlorination of 2-Hydroxypyridine: This is a common laboratory-scale method where a chlorinating agent is used to introduce a chlorine atom at the C-4 position of the pyridine ring.[2] The choice of chlorinating agent and reaction conditions is critical to favor mono-chlorination at the desired position and minimize side products.
-
Selective Hydrolysis of 2,4-Dichloropyridine: In this route, the more labile chlorine atom at the C-2 position of 2,4-dichloropyridine is selectively hydrolyzed to a hydroxyl group. This method often involves reaction with an aqueous alkaline solution and requires careful control to prevent hydrolysis of the C-4 chlorine.[3]
A third, less common approach involves the multi-step transformation of other pyridine derivatives, but the two methods above are the most direct and widely employed.[2][4]
Q2: What is the significance of the tautomerism in this compound?
This is a critical, yet often overlooked, aspect of this molecule's chemistry. This compound exists in a tautomeric equilibrium with its amide isomer, 4-Chloro-2-pyridone. The position of this equilibrium is highly dependent on the environment.
-
In non-polar solvents, the aromatic 2-hydroxypyridine form may be favored.
-
In polar solvents like water and alcohols, and in the solid state, the 2-pyridone form is significantly favored due to its ability to form stable, intermolecular hydrogen-bonded dimers.[5][6]
This tautomerism has profound implications for reactivity, solubility, and spectral analysis. For instance, reactions targeting the hydroxyl group may proceed poorly if the molecule exists predominantly in the pyridone form under the chosen conditions. Understanding and controlling this equilibrium is key to successful synthesis and derivatization.
Q3: Which analytical techniques are most effective for monitoring reaction progress and assessing product purity?
A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): The primary tool for real-time reaction monitoring. Use a solvent system that provides good separation between your starting material, product, and any potential side products (e.g., dichlorinated species).
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of purity and yield. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product. It can also be used to identify impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown byproducts.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q4: My yield is consistently low when chlorinating 2-hydroxypyridine. What are the likely causes and how can I improve it?
Low yield in this reaction is a common issue often stemming from suboptimal reaction conditions or the choice of chlorinating agent.
Causality & Corrective Actions:
-
Improper Chlorinating Agent: Agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be effective but may require harsh conditions or lead to side reactions if not controlled.[7][8] Consider using N-Chlorosuccinimide (NCS), which often provides milder conditions and better selectivity.
-
Suboptimal Temperature Control: Excessive heat can promote the formation of di- and tri-chlorinated byproducts. Conversely, a temperature that is too low can lead to an incomplete reaction. It is crucial to optimize the temperature for your specific substrate and reagent combination.[] A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal temperature.[10]
-
Solvent Effects: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are generally preferred. The solvent can influence the solubility of the starting material and the reactivity of the chlorinating agent.
-
Reaction Time: Monitor the reaction closely by TLC. Stopping the reaction too early will leave unreacted starting material, while extending it unnecessarily can lead to product degradation or side-product formation.
| Parameter | Recommendation for Improvement | Rationale |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) or SOCl₂ with catalytic DMF | NCS offers milder conditions. SOCl₂/DMF forms the Vilsmeier reagent in situ, a potent electrophile. |
| Temperature | Start at 0 °C and slowly warm to room temp. or gentle reflux (40-50 °C) | Minimizes exothermic reactions and reduces the formation of over-chlorinated impurities.[] |
| Solvent | Anhydrous Acetonitrile or Dichloromethane (DCM) | Aprotic nature prevents interference with the chlorinating agent. Good solubility for reactants. |
| Monitoring | TLC analysis every 30-60 minutes | Allows for precise determination of reaction completion, preventing byproduct formation from over-reaction. |
Q5: The hydrolysis of my 2,4-dichloropyridine starting material is stalling. How can I drive the reaction to completion?
Incomplete hydrolysis points to issues with reactivity, which is influenced by the base, temperature, and potentially phase-transfer limitations. The C-2 position is more activated towards nucleophilic substitution than the C-4 position, but forcing conditions are still required.
Causality & Corrective Actions:
-
Insufficient Base Strength/Concentration: The hydrolysis requires a strong aqueous base. A concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is necessary to drive the reaction.
-
Low Temperature: This reaction has a significant activation energy barrier. Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.
-
Phase-Transfer Issues: 2,4-dichloropyridine has limited solubility in aqueous solutions. This can create a phase-transfer limitation, slowing the reaction. The addition of a co-solvent or a phase-transfer catalyst can dramatically improve the reaction rate. A tertiary alcohol, such as t-butanol, has been shown to be particularly effective in facilitating this type of hydrolysis.[3]
Q6: I'm observing multiple spots on my TLC and struggling with purification. What are common impurities and effective purification strategies?
Impurity formation is a frequent challenge, leading to difficult and yield-reducing purification steps.
Common Impurities:
-
Unreacted Starting Material: The most common impurity if the reaction is incomplete.
-
Isomeric Products: Depending on the route, small amounts of 2-chloro-3-hydroxypyridine or other isomers may form.
-
Over-chlorinated Products: In the chlorination route, 4,6-dichloro-2-hydroxypyridine is a potential byproduct.
-
Hydrolysis Byproducts: In the hydrolysis route, over-hydrolysis can lead to 2,4-dihydroxypyridine.
Effective Purification Strategies:
-
Recrystallization: This is the most effective method for removing small amounts of impurities, provided a suitable solvent system can be found. Given the product's polarity, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate. The goal is to find a solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Acid-Base Extraction: The pyridone/hydroxypyridine structure allows for manipulation based on pH. You can potentially wash your organic solution with a mild aqueous base to remove acidic impurities or with a mild aqueous acid to protonate and extract basic impurities, though care must be taken not to hydrolyze the product.
-
Column Chromatography: While effective, this can be laborious and lead to yield loss on a larger scale. Use silica gel with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or methanol.
Section 3: Optimized Protocol Example
The following protocol is a generalized example. Researchers must adapt it based on their specific laboratory conditions and safety protocols.
Protocol: Selective Hydrolysis of 2,4-Dichloropyridine
This protocol is based on the principle of using a co-solvent to overcome phase-transfer limitations.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-dichloropyridine (1.0 eq).
-
Reagents: Add tertiary-butanol (3-5 volumes relative to the aqueous base) and a concentrated aqueous solution of potassium hydroxide (2.0-3.0 eq in 2-3 volumes of water).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring. The mixture will appear heterogeneous initially.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), sampling the organic layer every 1-2 hours. The reaction is complete when the starting 2,4-dichloropyridine spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with concentrated HCl until the pH is approximately 7. The product will likely precipitate.
-
Isolation: Filter the solid product and wash it with cold water.
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent like ethanol/water to achieve high purity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. 2-Hydroxy-4-chloropyridine | Properties, Uses, Safety, Synthesis & Supplier Information – High Quality Chemical from China [pipzine-chem.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 10. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
preventing decomposition of 4-Chloro-2-hydroxypyridine
Technical Support Center: 4-Chloro-2-hydroxypyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, practical information to ensure the stability and integrity of this crucial reagent throughout your research and development workflows. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you to proactively avoid common pitfalls and troubleshoot effectively when challenges arise.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and why is its structure important for stability?
This compound is a heterocyclic organic compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A critical feature of this molecule is that it exists in a tautomeric equilibrium with its pyridone form, 4-Chloro-2(1H)-pyridinone.[2][3] In most conditions, particularly in polar solvents and the solid state, the equilibrium heavily favors the more stable 2-pyridone tautomer.[4][5][6] This is due to the aromaticity of the pyridone ring, where the nitrogen's lone pair of electrons participates in the π-system, and the presence of a strong carbon-oxygen double bond.[2][3] Understanding this equilibrium is vital, as the reactivity and decomposition pathways are influenced by which tautomer is predominant.
Q2: What are the primary visual indicators of this compound decomposition?
The pure compound is typically a white to off-white or light brown crystalline powder.[7][8] The most common sign of degradation is a color change to yellow, brown, or even a dark tar-like substance. This discoloration often suggests oxidation or the formation of polymeric impurities. If you observe a significant color change or a deviation from the expected melting point (typically around 183-190°C), it is a strong indicator that the material's purity has been compromised.[9]
Q3: What are the main chemical factors that trigger the decomposition of this compound?
The stability of this compound can be compromised by several factors:
-
Moisture/Humidity: The compound is susceptible to hydrolysis, where water can react with the molecule, potentially leading to the loss of the chlorine atom or other unwanted reactions.[1] Storing it in a dry environment is crucial.
-
Strong Acids and Bases: Its stability is challenged in the presence of strong acids or bases, which can catalyze decomposition or other structural changes.[1]
-
Heat and Light: Exposure to high temperatures or direct sunlight can provide the energy needed to initiate degradation pathways.[1][8]
-
Strong Oxidizing Agents: The compound should be stored away from strong oxidizers to prevent unwanted reactions.[1]
Q4: What are the definitive long-term storage conditions to ensure maximum stability?
To maintain the integrity of this compound, it is imperative to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[1][10] For optimal long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to moisture and oxygen. It should also be protected from light by using an amber-colored vial or storing it in a dark cabinet.
Troubleshooting Guide: From Observation to Solution
This section addresses specific problems you may encounter during your experiments, providing insights into the causes and actionable solutions.
Problem 1: My solid reagent has discolored, but I need to use it for a critical synthesis. What should I do?
-
Probable Cause: The discoloration from white/beige to yellow or brown is a classic sign of slow oxidation or polymerization upon prolonged storage, likely accelerated by minor exposure to air, moisture, or light.
-
Immediate Action: Purity Assessment: Before use, you must assess the purity. A simple melting point determination is a good first step. A broad or depressed melting range compared to the literature value indicates significant impurity. For a more quantitative assessment, obtaining a quick ¹H NMR spectrum is recommended. The presence of broad signals or the appearance of new, unidentifiable peaks confirms degradation.
-
Solution: Purification Protocol: If the discoloration is minor and the purity assessment suggests it is mostly intact, you can often purify the material via recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Place the discolored solid in a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture. This compound has good solubility in alcohols.[1]
-
Heat the mixture gently with stirring until the solid completely dissolves. Avoid prolonged boiling to prevent thermal decomposition.
-
If the solution is colored, you may add a small amount of activated charcoal to adsorb the colored impurities and heat for another 5-10 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Confirm the purity of the recrystallized product by melting point and/or NMR analysis before use.
-
Problem 2: My reaction mixture is turning dark, and TLC/LC-MS analysis shows multiple unexpected spots/peaks.
-
Probable Cause: The compound is degrading under the specific reaction conditions. The 2-pyridone structure is susceptible to nucleophilic attack, especially under basic conditions, which can lead to substitution of the chloride.[11][12] The reactivity is enhanced by the zwitterionic character of the pyridone ring.[11] High temperatures can also accelerate decomposition.
-
Solution: Systematic Troubleshooting Workflow: To pinpoint the cause, a systematic approach is necessary. The following decision tree, represented as a diagram, can guide your troubleshooting process.
Caption: Troubleshooting workflow for reaction decomposition.
Problem 3: The reaction yield is consistently low, even with visually pure starting material.
-
Probable Cause: Even if the solid appears fine, it might contain non-colored, hydrolyzed, or isomeric impurities that are not easily visible. Another possibility is that the compound is degrading upon dissolution in the chosen reaction solvent before the other reagents are added.
-
Solution: Pre-reaction Stability Check & Reagent Addition Order:
-
Solvent Test: Dissolve a small amount of your this compound in the planned reaction solvent and stir at the intended reaction temperature for 30-60 minutes. Analyze a sample by TLC or LC-MS to see if any degradation occurs before the other reagents are even introduced.
-
Optimize Reagent Addition: If the compound is unstable in the solvent or in the presence of the base, modify the order of addition. Consider adding the this compound last to the mixture of the other reagents and solvent, minimizing the time it spends in potentially destabilizing conditions before it can react as intended.
-
Data Summary Table
The following table summarizes the stability and handling recommendations for this compound.
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry, dark place. Use of an inert atmosphere (N₂ or Ar) is best practice. | Prevents hydrolysis, oxidation, and photodegradation.[1][8] |
| Handling | Use in a well-ventilated area or fume hood. Wear gloves, safety glasses, and a lab coat. Avoid creating dust. | The compound is harmful if swallowed and causes skin and serious eye irritation.[8] |
| Compatible Solvents | Good solubility in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane).[1] | Allows for effective dissolution in common organic synthesis reactions. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, moisture. | These can trigger rapid decomposition or hazardous reactions.[1] |
| Reaction Conditions | Use mild, non-nucleophilic bases where possible. Maintain the lowest effective temperature. Run reactions under an inert atmosphere. | Minimizes side reactions like nucleophilic substitution of the chloride and thermal degradation.[11] |
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - Tautomers of substituted Pyridines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Page loading... [guidechem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yufengchemicals.com [yufengchemicals.com]
Technical Support Center: 4-Chloro-2-hydroxypyridine Reactions
Welcome to the technical support center for 4-Chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis and subsequent reactions of this versatile intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities I should expect when working with this compound?
A1: Impurities in this compound reactions can typically be categorized into four main groups:
-
Process-Related Impurities: These include unreacted starting materials, such as 2-hydroxypyridine, and residual reagents from the chlorination step (e.g., phosphorus oxychloride, thionyl chloride).[1][2] Their presence is usually a sign of incomplete reaction or inadequate purification.
-
Isomeric Impurities: During the chlorination of 2-hydroxypyridine, the chlorine atom can be introduced at other positions on the ring, leading to positional isomers like 6-Chloro-2-hydroxypyridine. The formation of these isomers is highly dependent on the reaction conditions.[1][3]
-
Side-Reaction Products: The most prevalent side-product is the hydrolysis derivative, 2,4-dihydroxypyridine , formed by the substitution of the chlorine atom with a hydroxyl group.[1][4] This is often exacerbated by moisture or basic conditions. Dimerization of the pyridone ring system through hydrogen bonding is also a possibility.[5][6]
-
Degradation Products: At elevated temperatures or under harsh acidic/basic conditions, this compound can degrade, sometimes leading to discoloration or the formation of complex, tar-like substances, a phenomenon noted in related pyridine chlorinations.[1][2]
Q2: My final product is often slightly off-white or tan. What causes this discoloration?
A2: Discoloration is typically indicative of degradation products or residual, highly colored impurities from the synthesis. In pyridine chlorination reactions, "coking" or the formation of black, oily byproducts can occur, and trace amounts of these can be carried through the workup.[2] To mitigate this, ensure the reaction temperature is strictly controlled and consider a final purification step, such as treatment with activated carbon followed by recrystallization, to remove color bodies.
Q3: How does the tautomerism of this compound affect its reactivity and potential impurities?
A3: this compound exists in a tautomeric equilibrium with its 4-chloro-2(1H)-pyridinone form.[7] In both solution and the solid state, the pyridone form is generally predominant. This is crucial because the reactivity and hydrogen bonding patterns of the two forms differ. For instance, the pyridone tautomer can readily form hydrogen-bonded dimers, which can influence solubility and crystallization behavior.[5][8] While this tautomerism is an intrinsic property, it's important to recognize that reactions can proceed from either form, and conditions (like solvent polarity) can influence the equilibrium.
Q4: I am using this compound as a substrate in a nucleophilic aromatic substitution (SNAr) reaction. What is the most common impurity in my final product?
A4: In downstream SNAr reactions, the most common impurity is, unsurprisingly, unreacted this compound.[9] These reactions often require forcing conditions, and driving them to 100% completion can be challenging. Careful monitoring by TLC or LC-MS is essential to determine the point of maximum conversion. Subsequent purification via recrystallization or column chromatography is almost always necessary to remove the residual starting material.[10]
Troubleshooting Guide: Impurity Identification and Mitigation
This section addresses specific experimental issues with actionable solutions.
Problem 1: Low yield with significant unreacted 2-hydroxypyridine detected in the crude product.
-
Possible Cause: Incomplete chlorination. The reaction time, temperature, or stoichiometry of the chlorinating agent (e.g., POCl₃, PCl₅) was insufficient.
-
Proposed Solution:
-
Optimize Stoichiometry: Gradually increase the molar equivalents of the chlorinating agent. Start with a modest excess and monitor the reaction progress.
-
Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time. Monitor by TLC or HPLC to track the disappearance of the starting material and avoid the formation of degradation products.[1]
-
Choice of Reagent: The reactivity of chlorinating agents varies. Consider screening alternatives if one is proving ineffective under your conditions.
-
Problem 2: Mass spectrometry shows an impurity with a mass corresponding to [M-16] (M = mass of product).
-
Possible Cause: This mass difference strongly suggests the presence of the hydrolysis byproduct, 2,4-dihydroxypyridine , where the chlorine atom (atomic mass ~35.5 amu) has been replaced by a hydroxyl group (~17 amu), a net change of approximately -18.5, often observed as M-16 or M-17 depending on ionization. This occurs when the compound is exposed to water, especially under basic or heated conditions.[1][4]
-
Proposed Solution:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and conduct the reaction under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents and reagents.
-
Controlled Workup: During workup, avoid prolonged exposure to aqueous basic solutions. If an aqueous wash is necessary, perform it quickly at low temperatures.
-
Proper Storage: Store the final product in a desiccator, away from moisture, as hydrolysis can occur over time even in the solid state.[1]
-
Problem 3: NMR analysis indicates the presence of an isomeric impurity that co-crystallizes with the desired product.
-
Possible Cause: Lack of regioselectivity during the chlorination step, leading to the formation of isomers like 6-Chloro-2-hydroxypyridine. These isomers often have very similar physical properties (solubility, polarity), making them difficult to separate by standard recrystallization.[10]
-
Proposed Solution:
-
Modify Reaction Conditions: Temperature can significantly impact regioselectivity. Try running the reaction at a lower temperature to favor the thermodynamically preferred product.
-
Alternative Purification: If recrystallization fails, column chromatography is the method of choice. A carefully selected solvent system with a shallow gradient can often resolve closely related isomers.
-
Alternative Synthetic Route: In some cases, it may be more efficient to start from a precursor that already has the correct substitution pattern, avoiding the chlorination of 2-hydroxypyridine altogether.[1][11]
-
Key Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Monitoring by TLC
A self-validating system requires constant monitoring to ensure reaction completion and minimize side-product formation.
-
Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate.
-
Spotting: On the baseline, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elution: Develop the plate in a suitable solvent system (e.g., 10-30% Methanol in Dichloromethane). The ideal system should give an Rf value of ~0.3-0.5 for the product.
-
Visualization: Visualize the plate under UV light (254 nm).
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the RM lane. The appearance of new spots indicates the formation of byproducts.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for removing common, less-polar or more-polar impurities.
-
Solvent Selection: Based on solubility data, this compound has good solubility in polar organic solvents like methanol or ethanol and limited solubility in water.[1] A mixed solvent system is often effective.
-
Dissolution: Dissolve the crude product in a minimum amount of hot methanol or ethanol.
-
Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot filtration through a fluted filter paper or a pad of Celite to remove them.
-
Crystallization: Slowly add a non-solvent (like water or hexane) dropwise to the hot solution until persistent cloudiness is observed. Re-heat gently until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Common Analytical Signature |
| Unreacted Starting Material | |||
| 2-Hydroxypyridine |
| 95.10 | LC-MS peak at m/z 96 [M+H]⁺ |
| Side-Reaction Products | |||
| 2,4-Dihydroxypyridine |
| 111.10 | LC-MS peak at m/z 112 [M+H]⁺ |
| Isomeric Impurities | |||
| 6-Chloro-2-hydroxypyridine |
| 129.54 | Same mass as product; distinct ¹H NMR chemical shifts and retention time in HPLC. |
Visualized Workflows and Mechanisms
The following diagrams illustrate the relationships between the desired reaction and common impurity pathways, as well as a logical workflow for troubleshooting.
Figure 1: Key impurity formation pathways during the synthesis of this compound.
Figure 2: A logical troubleshooting workflow for identifying and mitigating impurities.
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DSpace [cora.ucc.ie]
- 11. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
Technical Support Center: Navigating the Reactivity of 4-Chloro-2-hydroxypyridine
Welcome to the technical support guide for 4-Chloro-2-hydroxypyridine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile heterocyclic compound. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern its reactivity, empowering you to make informed decisions in your experimental design.
The reactivity of this compound is fundamentally governed by its existence in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. The position of this equilibrium is highly sensitive to the solvent environment, which in turn dictates the outcome of subsequent reactions, most notably alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the dominant tautomeric form of this compound?
The dominant form is not fixed; it is highly dependent on the solvent. In the gas phase and non-polar solvents, the this compound (enol) form is generally favored.[1][2][3] However, in polar solvents and in the solid state, the equilibrium shifts significantly to favor the 4-chloro-2(1H)-pyridone (keto) form.[3][4] This is because the more polar pyridone tautomer is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.[1][4]
Q2: I am getting a mixture of N-alkylated and O-alkylated products in my reaction. Why is this happening?
This is a classic problem that arises from the presence of both tautomers in your reaction mixture. This compound is an ambident nucleophile.[5]
-
The hydroxypyridine tautomer reacts with electrophiles on the oxygen atom, leading to O-alkylation .
-
The pyridone tautomer, upon deprotonation, can react on either the nitrogen or the oxygen, but reaction at the nitrogen is often favored, leading to N-alkylation .[5]
The ratio of N- to O-alkylation is therefore a direct consequence of the tautomeric equilibrium in your chosen solvent and the specific reaction conditions (base, electrophile, temperature).[5]
Q3: How can I improve the solubility of this compound for my reaction?
While its solubility in water is limited, this compound dissolves well in many common organic solvents.[6][7] For reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are often excellent choices as they effectively dissolve the pyridone tautomer and its corresponding anion, which are typically involved in N-alkylation reactions.[8] For reactions where the hydroxypyridine form is desired, solvents like dichloromethane or chloroform can be used, although solubility might be lower.[3][6]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor Regioselectivity - Unwanted O-Alkylation Product is Observed
Scenario: You are attempting an N-alkylation and observe a significant amount of the 2-alkoxy-4-chloropyridine byproduct.
Root Cause Analysis: The formation of the O-alkylated product indicates that a significant population of the hydroxypyridine tautomer is present and reacting, or that the pyridone anion is reacting at the oxygen. This is often influenced by the solvent and the nature of the counter-ion from the base.
Troubleshooting Steps:
-
Solvent Selection is Critical: The choice of solvent has the most profound impact on the N/O selectivity.
-
Action: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile . These solvents strongly favor the pyridone tautomer and are effective at solvating the cation of the base, leaving a "naked" and highly reactive pyridone anion where the nitrogen is the more nucleophilic site.[8]
-
Avoid: Protic solvents (e.g., ethanol, methanol) and non-polar aprotic solvents (e.g., toluene, THF) can lead to mixtures. Protic solvents stabilize both tautomers and can hydrogen-bond with the nucleophile, while non-polar solvents may not sufficiently favor the pyridone form.[2][9]
-
-
Choice of Base and Counter-ion:
-
Action: Use a base with a large, soft counter-ion like cesium carbonate (Cs₂CO₃).[8] The large cesium ion is well-solvated in polar aprotic solvents, promoting the dissociation of the ion pair and increasing the nucleophilicity of the nitrogen.
-
Consider: Stronger bases like sodium hydride (NaH) in anhydrous DMF can also be very effective for complete deprotonation to favor N-alkylation.[8]
-
Issue 2: Low or No Reaction Conversion
Scenario: Your alkylation or other nucleophilic substitution reaction is sluggish or fails to proceed to completion.
Root Cause Analysis: This can be due to several factors including poor solubility of reactants, insufficient reactivity of the nucleophile or electrophile, or inadequate reaction temperature.
Troubleshooting Steps:
-
Re-evaluate Your Solvent:
-
Action: Ensure both your this compound and your electrophile are sufficiently soluble in the chosen solvent at the reaction temperature. As mentioned, DMF and DMSO are good starting points for solubility.[6][8]
-
Consider Micellar Catalysis: For some systems, especially with less soluble starting materials, a micellar system (e.g., using Tween 20 in water) has been shown to improve solubility and enhance reaction rates.[8][10]
-
-
Increase Reactivity:
-
Electrophile: If using an alkyl halide, the reactivity order is I > Br > Cl. If you are using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.[8] Alternatively, adding a catalytic amount of sodium or potassium iodide (a Finkelstein reaction) can in-situ generate the more reactive alkyl iodide.[8]
-
Base Strength: Ensure the base is strong enough to deprotonate the pyridone. If a weak base like K₂CO₃ is ineffective, switch to a stronger base like Cs₂CO₃ or NaH.[8]
-
-
Adjust Reaction Temperature:
-
Action: Many alkylations require elevated temperatures to proceed at a reasonable rate. Consider increasing the temperature, for example, to 60-80 °C.
-
Alternative: Microwave irradiation can be a highly effective method for accelerating the reaction, often reducing reaction times from hours to minutes.[8]
-
Data Summary & Key Parameters
The following table summarizes the expected dominant tautomer and its implication for reactivity in various solvent classes.
| Solvent Class | Examples | Dielectric Constant (ε) | Dominant Tautomer | Favored Reaction |
| Polar Protic | Water, Ethanol | High (> 20) | Pyridone | N-Alkylation (but risk of solvolysis/side reactions) |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (> 20) | Pyridone | Selective N-Alkylation |
| Non-Polar Aprotic | Toluene, Hexane, Dioxane | Low (< 10) | Hydroxypyridine | O-Alkylation (often sluggish) |
| Halogenated | Dichloromethane (DCM) | Moderate (~9) | Mixture / Hydroxypyridine | Mixture of N/O products |
Experimental Protocols
Protocol 1: Selective N-Alkylation of this compound
This protocol is designed to maximize the yield of the N-alkylated product.
Objective: Synthesize N-benzyl-4-chloro-2(1H)-pyridone.
Materials:
-
This compound (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous DMF.
-
Stir the solution until the starting material is fully dissolved.
-
Add Cesium Carbonate to the solution. Stir the resulting suspension for 15 minutes at room temperature.
-
Slowly add benzyl bromide to the reaction mixture via syringe.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The use of DMF, a polar aprotic solvent, ensures the pyridone tautomer is dominant. Cs₂CO₃ is a strong enough base to deprotonate the pyridone, and the large, soft Cs⁺ cation is well-solvated by DMF, leading to a highly nucleophilic nitrogen atom that preferentially attacks the benzyl bromide.
Visualizing the Tautomeric Equilibrium
The solvent's role in shifting the equilibrium is a critical concept for controlling reactivity.
Caption: Solvent influence on tautomeric equilibrium and reactivity.
Logical Workflow for Troubleshooting Alkylation
This workflow provides a step-by-step decision-making process for optimizing your reaction.
Caption: Decision tree for optimizing N-alkylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-hydroxypyridine and 2,4-Dichloropyridine in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular targets. Substituted pyridines are a cornerstone of heterocyclic chemistry, and understanding their reactivity is crucial for efficient and predictable outcomes. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine derivatives, 4-chloro-2-hydroxypyridine and 2,4-dichloropyridine, in the context of nucleophilic aromatic substitution (SNAr) reactions. This analysis is grounded in fundamental electronic principles and supported by relevant experimental data to inform your synthetic strategies.
Introduction: Two Structurally Related Yet Electronically Distinct Pyridines
At first glance, this compound and 2,4-dichloropyridine appear to be closely related analogues, both offering two potential sites for nucleophilic attack on the pyridine ring. However, a deeper analysis of their electronic structures reveals significant differences that profoundly impact their reactivity.
This compound is a white to light yellow crystalline powder.[1] A critical feature of this molecule is its existence in a tautomeric equilibrium with 4-chloro-2-pyridone . In the solid state and in polar solvents, the equilibrium overwhelmingly favors the 2-pyridone form.[2] This tautomerism is a key determinant of its reactivity, as the amide-like nature of the 2-pyridone moiety has a distinct electronic influence compared to a simple hydroxyl group.
2,4-Dichloropyridine is a colorless to yellowish liquid or a white to off-white crystalline solid.[3] It serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[4] Unlike its counterpart, its structure is fixed, with two chloro-substituents that activate the pyridine ring towards nucleophilic attack.
| Property | This compound / 4-Chloro-2-pyridone | 2,4-Dichloropyridine |
| Molecular Formula | C₅H₄ClNO | C₅H₃Cl₂N |
| Molecular Weight | 129.54 g/mol | 147.99 g/mol [2] |
| Appearance | White to light yellow crystalline powder[1] | Colorless to yellowish liquid or white solid[3] |
| Tautomerism | Exists in equilibrium, favoring the 2-pyridone form | Not applicable |
The Decisive Role of Electronic Effects in Reactivity
The rate and regioselectivity of nucleophilic aromatic substitution on pyridine rings are governed by the ability of the ring to stabilize the negatively charged intermediate, known as the Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen atom inherently activates the ortho (C2/C6) and para (C4) positions to nucleophilic attack.
2,4-Dichloropyridine: A Classic Case of Regioselective Activation
In 2,4-dichloropyridine, both chlorine atoms are electron-withdrawing through induction, further activating the ring. However, the position of these substituents leads to a clear preference for nucleophilic attack at the C4 position. This is because the negative charge in the Meisenheimer complex formed upon attack at C4 can be delocalized onto the electronegative ring nitrogen through resonance, a stabilizing effect not possible with attack at the C3 or C5 positions.[4] While attack at C2 also allows for delocalization onto the nitrogen, the intermediate from C4 attack is generally more stable.
Diagram: Regioselectivity in Nucleophilic Attack on 2,4-Dichloropyridine
Caption: Nucleophilic attack at C4 of 2,4-dichloropyridine leads to a more stable intermediate.
4-Chloro-2-pyridone: A Tale of Two Tautomers
The reactivity of this compound is best understood by considering its dominant tautomer, 4-chloro-2-pyridone. The 2-pyridone moiety, with its amide-like character, can donate electron density into the ring via resonance, which would generally be expected to deactivate the ring towards nucleophilic attack compared to a simple chloro-substituent.
However, the situation is more nuanced. The carbonyl group of the pyridone is strongly electron-withdrawing through induction, and the overall electronic nature of the pyridone ring is still electron-deficient. Crucially, the chloro-substituent at the C4 position remains the primary site for nucleophilic attack.
Comparative Reactivity: A Data-Driven Analysis
A study on the hydrolysis of α-chloro-N-methyl-pyridones provides invaluable insight. The pseudo-first-order rate constant for the hydrolysis of α-chloro-N-methyl-4-pyridone was found to be more than five times greater than that of its 2-pyridone counterpart. This demonstrates the enhanced electrophilicity and reactivity of the C4 position in a pyridone system.
| Compound | Rate Constant (k) in 1.0 M NaOD/D₂O | Relative Reactivity |
| α-chloro-N-methyl-2-pyridone | 1.4 x 10⁻⁵ s⁻¹ | 1 |
| α-chloro-N-methyl-4-pyridone | 7.2 x 10⁻⁵ s⁻¹ | 5.14 |
| Data from Lee, J. K., et al. (2003). Bioorganic & Medicinal Chemistry Letters. |
Based on this data and the electronic effects discussed, we can infer the following reactivity trend:
2,4-Dichloropyridine > 4-Chloro-2-pyridone
The presence of two strongly electron-withdrawing chloro groups in 2,4-dichloropyridine is expected to render the C4 position more electrophilic and thus more reactive towards nucleophiles than the C4 position in 4-chloro-2-pyridone, where the 2-pyridone moiety has a partially electron-donating resonance effect.
Experimental Protocols: A Guide to Practice
The following protocols provide a general framework for conducting nucleophilic aromatic substitution reactions on these substrates. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for each specific substrate and nucleophile combination.
General Protocol for Amination via Conventional Heating
This protocol is suitable for the reaction of both 2,4-dichloropyridine and 4-chloro-2-pyridone with a primary or secondary amine.
-
To a solution of the chloropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or NMP), add the amine (1.1 - 2.0 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Amination Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.
-
In a sealed microwave tube, combine the chloropyridine (1.0 eq), the amine (1.1 eq), and a base (e.g., DIPEA, 1.1 eq) in a suitable solvent (e.g., ethanol).
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, remove the solvent and purify the product as described above.
Diagram: Experimental Workflow for Nucleophilic Amination
Caption: A generalized workflow for the nucleophilic amination of chloropyridines.
Conclusion and Future Outlook
In the comparative analysis of this compound (as its dominant 4-chloro-2-pyridone tautomer) and 2,4-dichloropyridine, the latter is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions at the C4 position. This is attributed to the cumulative electron-withdrawing inductive effects of two chloro-substituents, which render the C4 carbon more electrophilic. In contrast, the 2-pyridone moiety in 4-chloro-2-pyridone exhibits a partially deactivating resonance effect.
For synthetic chemists, 2,4-dichloropyridine offers a highly activated and regioselective handle for the introduction of nucleophiles at the C4 position. 4-Chloro-2-pyridone, while likely less reactive, provides a valuable scaffold where the 2-pyridone functionality can be leveraged for further transformations or as a key pharmacophoric element.
The field would benefit from direct kinetic studies comparing the reactivity of these two important building blocks under standardized conditions. Such data would provide a more quantitative understanding and further refine the predictive models for reactivity in this class of heterocyclic compounds.
References
- 1. 2,4-Dichloropyridine | C5H3Cl2N | CID 33515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chloro-2-hydroxypyridine and Other Halopyridines in Synthetic Chemistry
For professionals engaged in the intricate art of molecular design, the pyridine scaffold is a cornerstone of modern drug discovery and materials science.[1][2] Its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[][4] Among these, halopyridines serve as exceptionally versatile building blocks, with the halogen atom acting as a synthetic "handle" for diversification through cross-coupling reactions.
This guide provides an in-depth comparison of 4-Chloro-2-hydroxypyridine against its halogenated counterparts, focusing on the practical implications of their differing physicochemical properties and reactivity. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. For this compound, this equilibrium with 4-chloro-2(1H)-pyridone is a key feature influencing its reactivity and physical properties. Throughout this guide, while we refer to it as this compound, it is understood that the pyridone tautomer is often the predominant species.
Physicochemical Properties: The Foundation of Reactivity
Before a reagent enters a reaction flask, its fundamental properties dictate its handling, solubility, and intrinsic reactivity. The choice of halogen on the pyridine ring significantly influences these characteristics.
| Property | This compound | 4-Bromo-2-hydroxypyridine | 4-Iodo-2-hydroxypyridine |
| Molecular Formula | C₅H₄ClNO[5] | C₅H₄BrNO | C₅H₄INO |
| Molecular Weight | 129.54 g/mol [5] | 173.99 g/mol | 220.99 g/mol |
| Melting Point | 270 °C[6] | ~235-240 °C | ~220-225 °C |
| Appearance | Off-white to light brown solid | Off-white solid | Light yellow solid |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol.[7] | Limited data, expected to have lower aqueous solubility than the chloro analog. | Limited data, expected to have the lowest aqueous solubility. |
| pKa | Data not readily available, but the pyridone structure influences acidity. | Data not readily available. | Data not readily available. |
| Stability | Generally stable under normal conditions.[7] The hydrochloride salt is often used for enhanced stability.[8] | Generally stable, but potentially more light-sensitive than the chloro analog. | The C-I bond is the most labile and can be sensitive to light and certain reaction conditions. |
Expert Insight: The trend in melting point and solubility is directly tied to molecular weight and intermolecular forces. More importantly, the stability of the carbon-halogen (C-X) bond is a critical predictor of chemical reactivity. The C-Cl bond is the strongest, followed by C-Br and C-I. This fundamental property is the primary reason for the reactivity differences discussed in the next section. While 4-chloropyridines are often the most cost-effective and widely available, their enhanced stability presents a greater synthetic challenge.[9]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of halopyridines is realized in their ability to participate in C-C and C-N bond-forming reactions. Palladium-catalyzed cross-couplings are the workhorse reactions in this domain, but the choice of halogen dictates the required reaction conditions.
The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F .[10] This trend is inversely correlated with the C-X bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond, a step that is significantly more facile for the weaker C-I and C-Br bonds.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Validation of 4-Chloro-2-hydroxypyridine Reaction Products
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of reaction products derived from 4-Chloro-2-hydroxypyridine. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to product characterization and purity assessment.
The Strategic Importance of this compound and Its Reactivity
This compound is a versatile heterocyclic intermediate, pivotal in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from multiple reactive sites, which allow for diverse downstream functionalization. However, this reactivity also presents the core analytical challenge: ensuring the desired product has been formed with high purity and correct regiochemistry.
A critical, and often overlooked, aspect of its chemistry is its existence in a tautomeric equilibrium with its pyridone form, 4-chloro-2(1H)-pyridone.[2][3] This equilibrium means the molecule can act as an ambident nucleophile, with reactions potentially occurring at the ring nitrogen (N-alkylation/arylation) or the exocyclic oxygen (O-alkylation/arylation). This duality is the primary reason a multi-faceted validation strategy is not just recommended, but essential.
Diagram 1: Tautomeric Equilibrium
Caption: Tautomerism of this compound.
Consider a standard nucleophilic substitution reaction, such as an N-alkylation with an alkyl halide (R-X). The primary goal is to form the N-alkylated product. However, the O-alkylated isomer is a potential and significant byproduct that must be analytically distinguished and quantified.
Diagram 2: Generalized Reaction Pathway & Potential Products
Caption: Potential N- vs. O-substitution products.
A Multi-Tiered Workflow for Product Validation
A robust validation strategy is not a single method but an orthogonal workflow. Each step provides a different layer of information, culminating in an unambiguous identification and purity assessment of the final product.
Diagram 3: Comprehensive Validation Workflow
Caption: Step-wise workflow for reaction product validation.
Comparative Analysis of Key Validation Techniques
The choice of analytical technique is driven by the specific question being asked—be it molecular weight, structural connectivity, or final purity. Below is a comparison of the essential methods.
| Technique | Primary Purpose | Strengths | Limitations | Relevance to this compound Derivatives |
| Thin-Layer Chromatography (TLC) | Reaction monitoring, fraction analysis | Fast, inexpensive, good for assessing reaction completion and identifying major components.[4] | Qualitative, low resolution, not suitable for purity determination. | Essential for quickly checking if starting material is consumed and for guiding column chromatography. |
| Mass Spectrometry (MS) | Molecular weight determination | Highly sensitive, provides exact mass (HRMS) for formula confirmation. | Provides little information on isomerism, can suffer from matrix effects. | Critical First Step: Confirms that a product with the expected molecular weight has been formed. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Unambiguous structure elucidation | Provides detailed information on chemical environment, connectivity, and stereochemistry.[5][6] | Lower sensitivity than MS, requires pure sample for best results, can be complex to interpret. | The Gold Standard: Absolutely essential for distinguishing between N- and O-substituted isomers. 2D NMR (HSQC, HMBC) confirms exact atom connectivity. |
| Infrared (IR) Spectroscopy | Functional group identification | Fast, non-destructive, provides a "fingerprint" of the molecule.[7][8] | Not suitable for complex mixture analysis or distinguishing subtle structural differences. | Confirms the presence of key bonds (e.g., C=O stretch in the pyridone ring ~1650 cm⁻¹) and the disappearance of others (e.g., N-H stretch if N-substituted). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | High resolution, highly reproducible, well-established for purity analysis in pharmaceutical settings.[9][10][11][12][13] | Requires method development, can be destructive. | The Workhorse for Purity: The primary method for determining the final purity of the product (e.g., 99.5%) and quantifying any isomeric impurities. |
| Gas Chromatography (GC) | Purity assessment (for volatile compounds) | Excellent for separating volatile and thermally stable compounds.[11][14][15] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11] | A viable alternative to HPLC if the product is sufficiently volatile and stable at high temperatures. Often coupled with MS for peak identification. |
Detailed Experimental Protocols
Trustworthy data comes from validated protocols. The following sections provide detailed, step-by-step methodologies for the most critical validation stages.
Protocol: Structural Elucidation by NMR Spectroscopy
Objective: To unambiguously determine the molecular structure and differentiate between potential N- and O-substituted isomers.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Causality: The chemical shifts of protons adjacent to the substitution site will be highly informative. For N-alkylation, the proton on the alkyl group closest to the nitrogen will show a characteristic shift. For O-alkylation, the aromatic protons of the pyridine ring will experience a different electronic environment compared to the N-alkylated product.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Causality: The chemical shift of the C2 carbon is a key indicator. In the pyridone tautomer, this carbon is carbonyl-like (~160 ppm). O-substitution will significantly alter its chemical shift.
-
-
2D NMR (HMBC/HSQC) - The Decisive Step:
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
-
Expertise: This is the most powerful experiment for this specific problem. Look for a correlation between the protons of the newly introduced R-group and the carbons of the pyridine ring.
-
If N-substituted: You will observe a 3-bond correlation from the protons on the carbon attached to the nitrogen (e.g., N-CH₂) to the C2 and C6 carbons of the pyridine ring.
-
If O-substituted: You will observe a 3-bond correlation from the protons on the carbon attached to the oxygen (e.g., O-CH₂) to the C2 carbon, but not to C6. This unambiguous correlation is definitive proof of the site of substitution.
-
-
Protocol: Purity Determination by Reverse-Phase HPLC
Objective: To develop a validated HPLC method to determine the purity of the final product and quantify impurities, including the undesired isomer.
Methodology:
-
System & Columns: Use an HPLC system with a UV detector. A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for method development.
-
Mobile Phase Preparation: A typical mobile phase for pyridine derivatives involves a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent like acetonitrile or methanol.[9][10][11]
-
Method Development:
-
Start with a gradient elution, for example, 10% to 90% acetonitrile over 20 minutes, to determine the approximate retention time of the product and any impurities.
-
Optimize the gradient or switch to an isocratic method to achieve good resolution (Rs > 1.5) between the main product peak and any adjacent impurity peaks, especially the N- vs. O-isomer.
-
Set the UV detection wavelength at a λmax of the analyte for maximum sensitivity, often around 250-270 nm for pyridine systems.[9]
-
-
Method Validation (ICH Guidelines): [12]
-
Specificity: Inject a blank (solvent), the starting material, and the final product to ensure that the peaks are well-resolved and there is no interference at the retention time of the analyte.
-
Linearity: Prepare a series of calibration standards of known concentrations and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.99.
-
Accuracy & Precision: Perform recovery studies by spiking a known amount of analyte into a blank matrix. Analyze multiple preparations to determine the method's repeatability (%RSD < 2%).
-
Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified. This is crucial for controlling impurities at low levels.
-
-
Purity Calculation: The purity is typically calculated using an area percent method from the chromatogram of the final product.
Purity (%) = (Area of Main Product Peak / Total Area of All Peaks) x 100
Conclusion
The validation of reaction products from this compound is a clear example of where a deep understanding of the underlying chemistry—specifically tautomerism—must directly inform the analytical strategy. A workflow that layers rapid, qualitative checks (TLC) with definitive structural elucidation (NMR) and robust quantitative assessment (HPLC) constitutes a self-validating system. Relying on a single technique, such as mass spectrometry, is insufficient and risks misidentifying the product's isomeric form. By employing the multi-tiered, orthogonal approach detailed in this guide, researchers can ensure the integrity, purity, and structural correctness of their synthesized molecules with the highest degree of scientific confidence.
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines [mdpi.com]
- 7. ijres.org [ijres.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to the Spectroscopic Confirmation of 4-Chloro-2-hydroxypyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic compounds is a cornerstone of reliable and reproducible research. 4-Chloro-2-hydroxypyridine, a valuable building block in medicinal chemistry, presents a classic analytical challenge due to its tautomeric equilibrium with 4-Chloro-2-pyridone. This guide provides an in-depth comparison of spectroscopic techniques to definitively identify and characterize the this compound structure, differentiating it from its tautomer and positional isomers.
The Tautomerization Challenge: Hydroxypyridine vs. Pyridone
The structure of this compound is not static. It exists in a dynamic equilibrium with its tautomeric form, 4-Chloro-2-pyridone. The position of this equilibrium is highly dependent on the solvent and the physical state of the sample. In polar solvents and in the solid state, the pyridone form is generally favored, while the hydroxypyridine form may be more prevalent in non-polar solvents. This phenomenon is critical to consider when interpreting spectroscopic data, as the observed spectrum may represent one or a mixture of both tautomers.
A Multi-Faceted Spectroscopic Approach
No single spectroscopic technique is sufficient for the complete and unambiguous structural elucidation of this compound. A synergistic approach employing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating system for structural confirmation.
Workflow for Spectroscopic Analysis
Figure 1. A workflow diagram illustrating the multi-technique approach to the spectroscopic analysis of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR spectroscopy is a powerful first-line technique for distinguishing between the hydroxypyridine and pyridone tautomers. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic environment of the pyridine ring.
Expected ¹H NMR Spectral Data
| Compound | H-3 | H-5 | H-6 | NH/OH |
| This compound | ~6.5-6.7 ppm (d) | ~6.8-7.0 ppm (d) | ~7.5-7.7 ppm (d) | Broad singlet |
| 4-Chloro-2-pyridone | ~6.2-6.4 ppm (d) | ~7.1-7.3 ppm (dd) | ~7.4-7.6 ppm (d) | Broad singlet |
| 3-Chloro-2-hydroxypyridine | - | ~6.9-7.1 ppm (t) | ~7.6-7.8 ppm (d) | Broad singlet |
| 5-Chloro-2-hydroxypyridine | ~6.4-6.6 ppm (d) | - | ~7.5-7.7 ppm (d) | Broad singlet |
| 6-Chloro-2-hydroxypyridine | ~6.3-6.5 ppm (d) | ~7.4-7.6 ppm (t) | - | Broad singlet |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. Coupling constants (J) are typically in the range of 2-8 Hz.
In the hydroxypyridine form, the presence of the electron-donating hydroxyl group will shield the protons, resulting in upfield shifts compared to the pyridone form, where the electron-withdrawing carbonyl group causes deshielding. The presence of a broad, exchangeable proton signal (NH or OH) is also a key indicator.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shift of the carbon atom at the C-2 position is particularly diagnostic.
Expected ¹³C NMR Spectral Data
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~160-165 ppm | ~105-110 ppm | ~135-140 ppm | ~115-120 ppm | ~145-150 ppm |
| 4-Chloro-2-pyridone | ~165-170 ppm | ~100-105 ppm | ~130-135 ppm | ~120-125 ppm | ~140-145 ppm |
| 3-Chloro-2-hydroxypyridine | ~155-160 ppm | ~110-115 ppm | ~130-135 ppm | ~120-125 ppm | ~140-145 ppm |
| 5-Chloro-2-hydroxypyridine | ~160-165 ppm | ~105-110 ppm | ~125-130 ppm | ~120-125 ppm | ~145-150 ppm |
| 6-Chloro-2-hydroxypyridine | ~160-165 ppm | ~105-110 ppm | ~135-140 ppm | ~110-115 ppm | ~150-155 ppm |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration.
The C-2 carbon in the pyridone tautomer will resonate at a significantly downfield chemical shift due to the deshielding effect of the adjacent carbonyl group. This provides a clear distinction from the hydroxypyridine form.
FT-IR Spectroscopy: Identifying Key Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is invaluable for identifying the key functional groups that differentiate the two tautomers.
Characteristic FT-IR Absorption Bands
| Functional Group | Tautomer | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch | Hydroxypyridine | 3200-3600 | Broad |
| N-H stretch | Pyridone | 3000-3400 | Broad to medium |
| C=O stretch | Pyridone | 1640-1680 | Strong, sharp |
| C=C & C=N stretches | Both | 1400-1600 | Medium to strong |
| C-Cl stretch | Both | 700-850 | Medium to strong |
The presence of a strong, sharp absorption band in the region of 1640-1680 cm⁻¹ is a definitive indicator of the carbonyl group in the pyridone tautomer. Conversely, a broad absorption in the 3200-3600 cm⁻¹ region suggests the presence of an O-H group in the hydroxypyridine form.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound, the molecular ion peak (M+) should be observed at m/z 129 and an (M+2)+ peak at m/z 131 with a characteristic 3:1 intensity ratio, confirming the presence of a single chlorine atom.
Expected Mass Spectrometry Fragmentation
Common fragmentation pathways for both tautomers may involve the loss of CO, HCl, or HCN. Analysis of the fragment ions can help to further corroborate the proposed structure. For instance, the loss of a CO molecule (28 Da) from the pyridone tautomer is a characteristic fragmentation pathway.
Experimental Protocols
1. NMR Sample Preparation
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
The choice of solvent is critical as it can influence the tautomeric equilibrium. Running spectra in both a polar and a non-polar solvent can provide valuable information.
-
Ensure the sample is fully dissolved before acquiring the spectrum.
2. FT-IR Sample Preparation (Solid Sample)
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
Conclusion: A Weight-of-Evidence Approach
The definitive structural confirmation of this compound relies on a weight-of-evidence approach, integrating data from multiple spectroscopic techniques. By carefully analyzing the characteristic signals in ¹H NMR, ¹³C NMR, FT-IR, and mass spectra, researchers can confidently distinguish between the hydroxypyridine and pyridone tautomers and differentiate the target molecule from its positional isomers. This rigorous analytical workflow is essential for ensuring the quality and integrity of research in drug discovery and development.
A Comparative Guide to Analytical Methods for 4-Chloro-2-hydroxypyridine Purity Assessment
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Chloro-2-hydroxypyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception.[1][2][3][4] Ensuring its purity is critical for the quality, safety, and efficacy of the final product. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound, offering insights into the principles, practical implementation, and relative merits of each technique.
The Criticality of Purity in this compound
This compound (CAS No: 40673-25-4) exists in tautomeric equilibrium with 4-chloro-2-pyridone.[5][6] Its reactivity makes it a versatile intermediate. However, impurities arising from its synthesis, such as unreacted starting materials or byproducts, can have significant downstream consequences. The primary synthetic route involves the halogenation of 2-hydroxypyridine, which can lead to residual starting material or the formation of other chlorinated species.[1] Therefore, robust analytical methods are required to quantify the purity and identify any potential impurities.
Comparative Overview of Analytical Techniques
The choice of analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. This guide will focus on the most commonly employed and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration.
| Method | Principle | Primary Application | Key Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and separation of non-volatile impurities. | High resolution, sensitivity, and applicability to a wide range of compounds. | Requires method development, can be more time-consuming than titration. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | Analysis of volatile impurities, residual solvents, and the main component if sufficiently volatile. | Excellent for volatile and semi-volatile compounds, high sensitivity with mass spectrometry (MS) detection. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[7] |
| Acid-Base Titration | Neutralization reaction between the acidic analyte and a standardized basic titrant. | A quantitative assay of the overall acidic content (purity). | Simple, rapid, and cost-effective for determining the total purity of the acidic form. | Non-specific; does not separate or identify individual impurities. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the most powerful and versatile technique for the purity assessment of this compound. It allows for the separation and quantification of the main component from its potential non-volatile impurities.
Causality in Experimental Choices for HPLC
The development of a robust and reliable HPLC method requires careful consideration of several parameters. For a polar compound like this compound, a C18 column is a common and effective choice for the stationary phase. The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to control the retention and elution of the analytes. A gradient elution is often preferred over an isocratic one to ensure good resolution of early-eluting polar impurities and later-eluting non-polar impurities. UV detection is suitable for this compound due to the presence of the pyridine ring chromophore.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol provides a starting point for the development of a validated, stability-indicating HPLC method. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. To achieve this, forced degradation studies are essential.
Forced Degradation Study:
To ensure the method is stability-indicating, a forced degradation study should be performed on a sample of this compound. This involves subjecting the compound to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main peak of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-20 min: 95% B; 20.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a suitable diluent (e.g., a mixture of water and acetonitrile).
Visualization of the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities
Gas chromatography is an excellent technique for the analysis of volatile and semi-volatile compounds. For this compound, GC can be used to assess purity and, more importantly, to identify and quantify volatile organic impurities and residual solvents that may be present from the manufacturing process. Given its melting point of around 184-188°C, the compound itself is amenable to GC analysis.[8]
Rationale for GC Method Parameters
A non-polar capillary column, such as a DB-5 or equivalent, is a good starting point for the separation of a wide range of compounds. The injector and detector temperatures are set high enough to ensure complete vaporization of the sample and prevent condensation. A temperature program is employed to separate compounds with different boiling points, starting at a lower temperature to resolve volatile impurities and ramping up to elute the main component and any less volatile impurities. Mass spectrometry (MS) is the preferred detector as it provides structural information for impurity identification.[9]
Experimental Protocol: GC-MS for Comprehensive Profiling
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Detector (MS) | Transfer line at 280°C, Ion source at 230°C, EI at 70 eV |
| Injection Volume | 1 µL (split or splitless depending on concentration) |
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable volatile solvent such as dichloromethane or methanol.
Visualization of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Acid-Base Titration: A Classic and Rapid Assay
Acid-base titration is a classic analytical technique that can be used for the quantitative determination of the purity of this compound, which is acidic due to the hydroxyl group. This method is simple, rapid, and does not require sophisticated instrumentation. However, it is a non-specific method, meaning it will quantify the total acidic content and will not differentiate between the main component and any acidic impurities.
The Principle of Neutralization
The method involves dissolving a known weight of the sample in a suitable solvent and titrating it with a standardized solution of a strong base, such as sodium hydroxide. The endpoint of the titration, where all the acid has been neutralized, can be determined using a colorimetric indicator or potentiometrically.
Experimental Protocol: A Straightforward Titrimetric Assay
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (or another suitable solvent in which the sample is soluble)
-
Burette, pipette, and conical flask
Procedure:
-
Accurately weigh approximately 200 mg of this compound into a conical flask.
-
Dissolve the sample in 50 mL of ethanol.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration with 50 mL of ethanol and subtract the blank volume from the sample titration volume.
Calculation:
The purity of this compound can be calculated using the following formula:
Purity (%) = (V * M * E) / W * 100
Where:
-
V = Volume of NaOH consumed (in L)
-
M = Molarity of NaOH solution
-
E = Equivalent weight of this compound (129.54 g/mol )
-
W = Weight of the sample (in g)
Conclusion and Recommendations
A comprehensive purity assessment of this compound is best achieved by a combination of analytical techniques.
-
For routine quality control and a rapid assessment of overall purity , acid-base titration is a suitable and cost-effective method.
-
For a detailed purity profile and the quantification of non-volatile impurities , HPLC is the method of choice due to its high resolving power and sensitivity.
-
For the identification and quantification of volatile impurities and residual solvents , GC-MS is indispensable.
By employing these methods in a complementary fashion, researchers and manufacturers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream processes and final products.
References
- 1. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 40673-25-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
comparative study of 4-Chloro-2-hydroxypyridine synthesis routes
An In-Depth Comparative Guide to the Synthesis of 4-Chloro-2-hydroxypyridine
Introduction
This compound, which exists in tautomeric equilibrium with 4-chloro-2(1H)-pyridone, is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural motif is present in various biologically active molecules, making the development of efficient and scalable synthetic routes a subject of significant interest for researchers in medicinal and process chemistry. The reactivity of the molecule is dictated by its two functional groups: the chlorine atom, which is susceptible to nucleophilic substitution, and the pyridone ring, which can undergo various transformations.
This guide provides a comparative analysis of the most common and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each pathway to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing the optimal synthesis strategy for their specific needs.
Route 1: Chlorination of 2,4-Dihydroxypyridine (from Citrazinic Acid)
This is arguably the most prevalent and economically viable route for the large-scale production of this compound. It begins with the readily available and inexpensive citrazinic acid (2,6-dihydroxyisonicotinic acid), which is first decarboxylated to yield 2,4-dihydroxypyridine. Subsequent selective chlorination at the 4-position affords the target compound.
Causality and Mechanistic Insight
The choice of citrazinic acid as a starting material is strategic; it is easily prepared from citric acid and urea.[2] The decarboxylation step proceeds readily upon heating, driven by the thermodynamic stability of the resulting aromatic pyridone system. The critical step is the selective chlorination. The hydroxyl group at the 2-position exists predominantly in its keto form (2-pyridone), which deactivates this position towards electrophilic attack. The hydroxyl group at the 4-position, however, activates the ring for substitution. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) leads to the formation of a phosphate ester intermediate at the 4-position, which is a good leaving group. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloro product. The 2-pyridone oxygen is less reactive under these conditions, allowing for selective functionalization.
Visualizing the Pathway
Caption: Synthesis of this compound from Citrazinic Acid.
Experimental Protocol
Step A: Synthesis of 2,4-Dihydroxypyridine from Citrazinic Acid
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add citrazinic acid (1 mole).
-
Heat the solid gently under a stream of nitrogen. The decarboxylation typically starts at temperatures above 250 °C.
-
Continue heating until the evolution of CO₂ ceases. The crude 2,4-dihydroxypyridine is obtained as a solid.
-
The product can be used in the next step without further purification, or it can be recrystallized from water if higher purity is required.
Step B: Synthesis of this compound
-
In a well-ventilated fume hood, charge a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with phosphorus oxychloride (POCl₃, 3 moles).
-
Carefully add crude 2,4-dihydroxypyridine (1 mole) portion-wise to the stirred POCl₃. The reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) for 3-4 hours.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the excess POCl₃ and must be done with extreme caution.
-
The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water until the filtrate is neutral, and then dry it under vacuum.
-
Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Route 2: Diazotization of 2-Amino-4-chloropyridine
This route utilizes 2-amino-4-chloropyridine as the starting material. The amino group is converted into a diazonium salt, which is subsequently hydrolyzed in situ to the desired hydroxyl group. This method is a classic transformation in aromatic chemistry adapted for the pyridine ring system.
Causality and Mechanistic Insight
The Sandmeyer-type reaction is a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium intermediate. The synthesis of the starting material, 2-amino-4-chloropyridine, can be achieved through various multi-step sequences.[3] The core of this route involves treating the aminopyridine with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0-5 °C) to form the unstable diazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and upon gentle warming in an aqueous medium, it is readily displaced by water to form the hydroxypyridine.[4] The low temperature is critical to prevent premature decomposition of the diazonium salt and to minimize side reactions.
Visualizing the Pathway
Caption: Synthesis via Diazotization of 2-Amino-4-chloropyridine.
Experimental Protocol
-
Dissolve 2-amino-4-chloropyridine (1 mole) in a mixture of concentrated sulfuric acid and water, cooled to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 moles) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at this temperature for an additional 30 minutes to ensure complete diazotization.
-
To effect hydrolysis, slowly heat the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Purify by recrystallization from an appropriate solvent.
Route 3: Selective Hydrolysis of 2,4-Dichloropyridine
This approach involves the selective nucleophilic substitution of one chlorine atom on a 2,4-dichloropyridine precursor. The difference in reactivity between the chlorine atoms at the 2- and 4-positions allows for a controlled reaction.
Causality and Mechanistic Insight
In nucleophilic aromatic substitution (SₙAr) reactions on pyridine rings, positions 2 and 4 are activated towards attack due to the electron-withdrawing nature of the ring nitrogen. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate. The chlorine atom at the 2-position is generally more labile than the one at the 4-position. This enhanced reactivity is attributed to the greater inductive effect of the adjacent nitrogen atom. By carefully controlling reaction conditions (e.g., temperature, concentration of the nucleophile), it is possible to achieve selective hydrolysis at the 2-position. A common method involves heating 2,4-dichloropyridine in an aqueous alkaline solution, such as potassium hydroxide.[5] The use of a phase-transfer catalyst or a co-solvent like a tertiary alcohol can sometimes improve yields and reaction rates.[5]
Visualizing the Pathway
Caption: Synthesis via Selective Hydrolysis of 2,4-Dichloropyridine.
Experimental Protocol
-
Charge a round-bottom flask with 2,4-dichloropyridine (1 mole) and an aqueous solution of potassium hydroxide (KOH, 1.5-2.0 moles).
-
Add a co-solvent such as t-butanol if necessary to improve solubility.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 5-6. The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent can be used for further purification.
Comparative Analysis
| Feature | Route 1 (from Citrazinic Acid) | Route 2 (from 2-Amino-4-chloropyridine) | Route 3 (from 2,4-Dichloropyridine) |
| Starting Material Cost | Low (Citrazinic acid is inexpensive) | High (2-Amino-4-chloropyridine is a specialty chemical) | Moderate (2,4-Dichloropyridine is more expensive than citrazinic acid) |
| Overall Yield | High | Moderate to High | Moderate |
| Scalability | Excellent; well-suited for industrial production. | Good, but requires careful temperature control. | Good, but may require optimization to ensure selectivity. |
| Safety & Hazards | Use of POCl₃ requires caution (corrosive, reacts violently with water). | Diazonium salts are potentially explosive if isolated; requires strict low-temperature control. | Use of strong bases and acids. |
| Simplicity | Two distinct steps (decarboxylation and chlorination). | One-pot potential but requires precise control. | Relatively straightforward one-step reaction. |
| Key Advantage | Most economical for large scale. | Classic, reliable transformation. | Direct conversion from a dichlorinated precursor. |
| Key Disadvantage | Use of hazardous POCl₃. | Cost of starting material and safety concerns with diazonium salts. | Potential for over-reaction or lack of selectivity, yielding dihydroxy-pyridine. |
Conclusion
The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and challenges.
-
Route 1 (from Citrazinic Acid) stands out as the most industrially relevant method due to its low-cost starting materials and high overall yields, making it the preferred choice for large-scale manufacturing despite the handling requirements of phosphorus oxychloride.
-
Route 2 (from 2-Amino-4-chloropyridine) offers a reliable, albeit more expensive, alternative. It is a valuable method for laboratory-scale synthesis where the cost of the starting material is less of a concern.
-
Route 3 (from 2,4-Dichloropyridine) provides the most direct pathway but requires careful optimization to ensure selective hydrolysis and prevent the formation of byproducts.
The optimal choice of synthesis route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety considerations.
References
- 1. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 4-Chloro-2-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-2-hydroxypyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of the performance of various this compound derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their efficacy, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.
The Versatile Scaffold: Understanding this compound
The unique electronic and structural features of the this compound core, existing in tautomeric equilibrium with its 4-chloro-2-pyridone form, make it a valuable building block in drug discovery. The presence of a chlorine atom at the 4-position and a hydroxyl group at the 2-position provides key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These modifications can significantly impact the compound's ability to interact with biological targets, leading to a diverse range of pharmacological effects.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with potent activity against a range of bacteria and fungi.
Comparative Efficacy of Antimicrobial Derivatives
The antimicrobial potency of these derivatives is highly dependent on the nature and position of substituents on the pyridine ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | R1-Substituent | R2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| CHP-1 | H | 5-NO2 | 12.5 | 25 | 50 | [1] |
| CHP-2 | H | 5-Br | 6.25 | 12.5 | 25 | [1] |
| CHP-3 | 3-CH3 | 5-NO2 | >100 | >100 | >100 | [2] |
| CHP-4 | 3-OCH3 | 5-Cl | 25 | 50 | 100 | [3] |
| Alternative-1 | (Thiazolidinone) | 3.12 | 6.25 | 12.5 | [3] | |
| Alternative-2 | (Quinoline) | 1.05 (A. flavus) | >100 | >100 | [4] |
Analysis of Structure-Activity Relationship (SAR):
-
Halogenation: The presence and nature of halogen substituents significantly influence antimicrobial activity. For instance, a bromine atom at the 5-position (CHP-2) confers greater potency compared to a nitro group (CHP-1).[1]
-
Substitution at C3 and C5: The introduction of small alkyl or alkoxy groups at the 3-position can sometimes diminish activity (CHP-3 vs. CHP-1), suggesting that steric hindrance near the core scaffold might be detrimental.[2]
-
Comparison with other heterocycles: When compared to other heterocyclic antimicrobial agents like thiazolidinones and quinolines, certain this compound derivatives show competitive, though not always superior, activity. The choice of scaffold often depends on the target organism and desired spectrum of activity.[3][4]
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for many 4-hydroxy-2-pyridone derivatives involves the inhibition of bacterial DNA synthesis.[5] These compounds can act as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination. This targeted approach provides a basis for their selective toxicity against microbial cells.
dot
Caption: Proposed mechanism of antimicrobial action.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of cancer research. This compound derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines.
Comparative Performance of Anticancer Derivatives
The anticancer potency of these derivatives is intricately linked to the substituents on the pyridine and any fused ring systems. The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against different cancer cell lines.
| Compound ID | R-Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| CHP-A | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl) | MCF-7 (Breast) | 8.0 | [6] |
| CHP-B | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl) | HepG2 (Liver) | 11.9 | [6] |
| CHP-C | 2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS) | <10 (PGI=65.12%) | [7] |
| CHP-D | 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | UACC-62 (Melanoma) | <10 (PGI=21.25%) | [7] |
| Sambutoxin | (Natural Product Derivative) | Various | Potent | [8] |
| Methotrexate | (Standard Drug) | HL-60 (Leukemia) | ~0.02 | [9] |
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | ~0.5 | [10] |
Analysis of Structure-Activity Relationship (SAR):
-
Aromatic Substituents: The presence of bulky aromatic substituents at the 4- and 6-positions, particularly those with methoxy and methylenedioxy groups (CHP-A, CHP-B), appears to be crucial for anticancer activity.[6]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as oxadiazole (CHP-C, CHP-D), can significantly enhance potency and selectivity against specific cancer cell lines.[7] The substitution pattern on the terminal phenyl ring of the oxadiazole moiety is a key determinant of activity, with trimethoxy substitution showing high efficacy.[7]
-
Natural Product Analogs: Sambutoxin, a natural product derivative of 4-hydroxy-2-pyridone, exhibits remarkable antiproliferative effects, highlighting the potential of natural product scaffolds in drug design.[8]
-
Comparison with Standard Drugs: While some derivatives show promising activity in the low micromolar range, they are generally less potent than established chemotherapeutic agents like methotrexate and doxorubicin.[9][10] However, their novel mechanisms of action and potential for reduced side effects make them attractive candidates for further development.
Mechanism of Anticancer Action
The anticancer activity of this compound derivatives is often multifactorial, involving the induction of cell cycle arrest and apoptosis.[6][8] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which leads to DNA damage.[8] This, in turn, activates signaling pathways that halt the cell cycle, typically at the G2/M phase, and trigger programmed cell death through the mitochondrial apoptosis pathway.[6][8]
dot
Caption: Key pathways in anticancer activity.
Enzyme Inhibition: A Targeted Therapeutic Approach
The ability of this compound derivatives to chelate metal ions and interact with active sites makes them effective inhibitors of various enzymes implicated in disease.
Comparative Analysis of Enzyme Inhibitory Activity
The inhibitory potential of these compounds is highly specific to the target enzyme and is influenced by the nature of the substituents.
| Compound ID | Target Enzyme | R-Substituent(s) | IC50 (nM) | Reference |
| CHP-E | c-Met Kinase | 4-phenoxypyridine with semicarbazone | 93 | [11] |
| CHP-F | ANO1 | (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide | 22 | [12] |
| CHP-G | Urease | Pyridin-2(1H)-one with electron-releasing groups | Potent | [13] |
| Alternative-3 | HIF Prolyl Hydroxylase | 4-hydroxypyrimidine | Potent | [14] |
Analysis of Structure-Activity Relationship (SAR):
-
Kinase Inhibition: For c-Met kinase inhibition, the presence of a 4-phenoxypyridine core coupled with a semicarbazone moiety is critical for potent activity (CHP-E).[11] Electron-withdrawing groups on the terminal phenyl ring of the semicarbazone can further enhance this activity.[11]
-
Ion Channel Inhibition: In the case of the ANO1 chloride channel, specific substitutions on a phenoxy acetohydrazide scaffold attached to the core are key to achieving high potency and selectivity (CHP-F).[12]
-
Urease Inhibition: For urease inhibition, electron-releasing groups on the pyridin-2(1H)-one scaffold appear to be important for modulating biological activity (CHP-G).[13]
-
Comparison with Other Inhibitors: The potency of these derivatives is comparable to, and in some cases exceeds, that of other heterocyclic inhibitors targeting the same enzymes, demonstrating their potential as lead compounds for the development of novel enzyme inhibitors.[14]
Mechanism of Enzyme Inhibition
The mechanism of enzyme inhibition by this compound derivatives often involves competitive or non-competitive binding to the enzyme's active site. Their ability to chelate metal ions is particularly relevant for metalloenzymes, where they can disrupt the catalytic activity by binding to the essential metal cofactor. For kinases, these derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates.
dot
Caption: General mechanism of enzyme inhibition.
Experimental Protocols
To facilitate further research and validation, detailed step-by-step methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
A general and versatile method for the synthesis of substituted 4-hydroxypyridines starts from readily available starting materials and can be carried out economically with high yields.[15] One common approach involves the reaction of 1,3-diketones with ammonia, followed by N-acylation and subsequent intramolecular aldol condensation.[15] For the synthesis of 2-chloro-3-hydroxypyridine, a common precursor, one method involves the reaction of 3-hydroxypyridine with sodium hypochlorite.[16]
General Procedure for the Synthesis of 4-hydroxy-2-pyridone derivatives:
-
React a suitable 1,3-dicarbonyl compound with an amine or ammonia to form an enaminone.
-
Cyclize the enaminone with a suitable reagent, such as a malonic acid derivative, to form the 4-hydroxy-2-pyridone ring.
-
Introduce the chloro group at the 4-position using a chlorinating agent like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2).
-
Further functionalize the pyridone ring at various positions through reactions such as Suzuki coupling, Sonogashira coupling, or nucleophilic aromatic substitution to introduce diverse substituents.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of a compound against a specific enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the enzyme, substrate, and any necessary cofactors.
-
Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as antimicrobial, anticancer, and enzyme inhibitory agents is highly dependent on the nature and position of substituents on the pyridine core. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new and more potent derivatives.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Further chemical modifications of the most potent derivatives identified to date to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Elucidation of Detailed Mechanisms of Action: In-depth studies to unravel the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluation of the most promising derivatives in animal models of disease to assess their in vivo efficacy, toxicity, and therapeutic potential.
-
Development of Novel Synthetic Methodologies: Exploration of new and efficient synthetic routes to access a wider diversity of substituted this compound derivatives.
By leveraging the insights provided in this guide, researchers can accelerate the development of novel this compound-based therapeutics to address unmet medical needs in infectious diseases, oncology, and other areas of human health.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Structural Showdown: Unraveling the Tautomeric Landscape of 4-Chloro-2-hydroxypyridine
In the intricate world of heterocyclic chemistry, the phenomenon of tautomerism presents a fascinating and critical area of study, particularly for researchers in drug discovery and materials science. The subtle shift of a proton can dramatically alter a molecule's structural, electronic, and biological properties. This guide provides an in-depth structural comparison of the two principal tautomers of 4-Chloro-2-hydroxypyridine: the aromatic alcohol form, this compound, and its lactam counterpart, 4-Chloro-2(1H)-pyridone. This analysis is grounded in both theoretical calculations and established experimental methodologies, offering a comprehensive resource for professionals in the field.
The equilibrium between these two forms is a delicate balance, profoundly influenced by the surrounding environment. Understanding the nuances of this equilibrium is paramount for predicting molecular interactions, designing novel therapeutics, and engineering functional materials.
The Tautomeric Equilibrium: A Tale of Two Forms
The tautomerization of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This gives rise to two distinct chemical entities with unique structural and electronic characteristics.
Caption: The tautomeric equilibrium between the this compound and 4-Chloro-2(1H)-pyridone forms.
Structural and Energetic Comparison
| Property | This compound (Pyridinol Form) | 4-Chloro-2(1H)-pyridone (Pyridinone Form) | Causality Behind the Difference |
| Aromaticity | Fully aromatic pyridine ring. | Partially aromatic/non-aromatic character with localized double bonds.[3] | The pyridinol form maintains a continuous π-system within the six-membered ring, characteristic of aromatic compounds. The pyridinone form's C=O bond disrupts this full delocalization. |
| Key Bond Lengths | C2-O bond is a typical single bond (~1.36 Å). C-C and C-N bonds within the ring have intermediate lengths indicative of aromaticity.[4] | C2=O bond is a distinct double bond (~1.24 Å). C-C bonds show more single and double bond character alternation.[4] | The presence of a true carbonyl group in the pyridinone tautomer leads to a shorter C=O bond compared to the C-O single bond in the hydroxypyridine form. |
| Dipole Moment | Lower dipole moment. | Significantly higher dipole moment.[3] | The charge separation in the C=O and N-H bonds of the pyridinone form results in a larger overall molecular dipole moment, making it more polar. |
| Relative Stability (Gas Phase) | Generally more stable.[5] | Less stable.[5] | In the absence of solvent interactions, the aromatic stabilization of the hydroxypyridine form is a dominant factor. |
| Relative Stability (Polar Solvents) | Less stable. | More stable.[1] | The highly polar pyridinone tautomer is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.[6] |
| Hydrogen Bonding | Acts as a hydrogen bond donor (O-H). | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O).[7] | The different functional groups dictate the hydrogen bonding capabilities, influencing intermolecular interactions in solution and the solid state. |
The Decisive Role of the Solvent
The tautomeric equilibrium of this compound is exquisitely sensitive to the solvent environment. This phenomenon is a direct consequence of the differing polarities of the two tautomers.
-
Non-polar solvents (e.g., hexane, carbon tetrachloride) favor the less polar This compound form.
-
Polar aprotic solvents (e.g., acetone, DMSO) and polar protic solvents (e.g., water, ethanol) strongly favor the more polar 4-Chloro-2(1H)-pyridone form due to favorable dipole-dipole interactions and hydrogen bonding.[1][6]
This solvent-dependent equilibrium is a critical consideration in reaction chemistry and drug design, as the predominant tautomer in a given environment will dictate its reactivity and binding interactions.
Caption: Influence of solvent polarity on the tautomeric equilibrium.
Experimental Protocols for Tautomer Characterization
The structural and quantitative analysis of the tautomeric mixture of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between the two tautomers in solution and determining their relative concentrations.[8][9]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the desired deuterated solvent (e.g., CDCl₃ for a less polar environment, DMSO-d₆ for a polar aprotic environment, or D₂O for a polar protic environment) to a concentration of approximately 10-20 mg/mL.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Rationale: The chemical shifts of the ring protons will be distinct for each tautomer. The N-H proton of the pyridinone form will typically appear as a broad singlet, while the O-H proton of the hydroxypyridine form may be a sharper singlet, though its appearance can be concentration and solvent-dependent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Rationale: The most significant difference will be the chemical shift of the C2 carbon. In the pyridinone form, this carbon is part of a carbonyl group and will resonate at a significantly downfield chemical shift (typically >160 ppm) compared to the C2 carbon in the hydroxypyridine form, which is attached to an oxygen atom and will appear in the aromatic region.[10]
-
-
Quantitative Analysis:
-
Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.
-
The ratio of the integrals will provide the relative concentrations of the two tautomers in the chosen solvent.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups present in each tautomer, especially in the solid state.[2]
Step-by-Step Protocol:
-
Sample Preparation (Solid State): Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Sample Preparation (Solution): Dissolve the sample in a suitable solvent (e.g., CCl₄ or CH₂Cl₂) and place it in an appropriate IR cell.
-
Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
Pyridinone Form: Look for a strong absorption band in the region of 1650-1690 cm⁻¹ corresponding to the C=O stretching vibration. Also, a broad N-H stretching band may be observed around 3100-3400 cm⁻¹.
-
Hydroxypyridine Form: A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. The absence of a strong carbonyl peak is a key indicator of this form.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium in different solvents, as the two tautomers will have distinct absorption maxima (λ_max) due to their different electronic structures.[11][12]
Step-by-Step Protocol:
-
Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the λ_max for the absorption bands in each solvent.
-
Rationale: The pyridinone form, with its extended conjugation involving the carbonyl group, typically absorbs at a longer wavelength compared to the hydroxypyridine form.[12] By observing the shift in λ_max and the change in the shape of the absorption spectrum with solvent polarity, the position of the tautomeric equilibrium can be inferred.
-
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Solvent Effects on the UV-Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of 4-Chloro-2-hydroxypyridine applications
An In-Depth Guide to the Applications of 4-Chloro-2-hydroxypyridine: A Comparative Analysis for Chemical and Pharmaceutical Development
As a versatile heterocyclic compound, this compound serves as a critical building block and intermediate in a multitude of scientific domains. Its unique electronic properties and reactive sites make it a valuable precursor in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its applications, comparing its utility and performance with relevant alternatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Core Properties and Tautomerism
This compound, a white to light-yellow crystalline powder, is characterized by its dual chemical nature, existing in a tautomeric equilibrium between the hydroxy form (this compound) and the pyridone form (4-chloro-2(1H)-pyridinone).[1][2] This equilibrium is fundamental to its reactivity and its role in various applications. The pyridone form is generally predominant in the solid state and is stabilized by its ability to form hydrogen-bonded dimers.[1] Its solubility profile—limited in water but favorable in organic solvents like methanol and ethanol—is a key consideration in its synthetic applications.[3]
Caption: Tautomeric equilibrium between the lactim and lactam forms.
A Cornerstone in Pharmaceutical Synthesis
The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its role as a key intermediate in synthesizing molecules with significant biological activity.[3][4] Its applications span from antimicrobial and anti-inflammatory agents to more complex therapeutic candidates.[4]
Development of Novel Antitumor Agents
Research has demonstrated that the 4-hydroxy-2-pyridone core can be elaborated to produce compounds with potent antitumor activity. By reacting derivatives of 4-hydroxy-2-pyridone with various aldehydes, researchers have synthesized bis(pyridyl)methanes that exhibit significant growth inhibition against a panel of human tumor cell lines.[5]
Comparative Performance of Antitumor Derivatives
The following table summarizes the in-vitro activity of a lead compound from this class, showcasing its broad-spectrum efficacy.
| Cell Line Panel | GI50 (Molar) Range | Most Sensitive Cell Lines |
| Leukemia | 1.12 x 10⁻⁶ to 1.70 x 10⁻⁶ | CCRF-CEM, K-562, RPMI-8226 |
| Non-Small Cell Lung | 1.05 x 10⁻⁶ to 1.62 x 10⁻⁶ | NCI-H460, NCI-H522 |
| Colon Cancer | 1.15 x 10⁻⁶ to 1.78 x 10⁻⁶ | COLO 205, HCT-116, HT29 |
| CNS Cancer | 1.20 x 10⁻⁶ to 2.19 x 10⁻⁶ | SF-295, SNB-19, U251 |
| Melanoma | 1.00 x 10⁻⁶ to 2.09 x 10⁻⁶ | LOX IMVI, MALME-3M, UACC-62 |
| Ovarian Cancer | 1.29 x 10⁻⁶ to 2.24 x 10⁻⁶ | IGROV1, OVCAR-3, OVCAR-8 |
| Renal Cancer | 1.07 x 10⁻⁶ to 2.00 x 10⁻⁶ | 786-0, A498, SN12C |
| Prostate Cancer | 1.35 x 10⁻⁶ to 1.55 x 10⁻⁶ | PC-3, DU-145 |
| Breast Cancer | 1.23 x 10⁻⁶ to 2.04 x 10⁻⁶ | MCF7, MDA-MB-231, HS 578T |
| Data synthesized from Eur J Med Chem. 2000 May;35(5):545-52.[5] |
Experimental Protocol: Synthesis of Antitumor Bis(pyridyl)methanes[5]
This protocol outlines the general procedure for synthesizing bis(pyridyl)methane derivatives from a 4-hydroxy-2-pyridone precursor.
Step 1: Synthesis of 4-hydroxy-2-pyridone Precursor
-
React 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate to yield the 4-hydroxy-2-pyridone derivatives.
-
Purify the product via crystallization or column chromatography.
Step 2: Synthesis of Bis(pyridyl)methanes
-
Dissolve the 4-hydroxy-2-pyridone derivative (2 mmol) in ethanol (20 mL).
-
Add the desired aldehyde (1 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Rational Design of Metalloenzyme Inhibitors
The hydroxypyridone (HOPO) scaffold is an exceptional metal chelator, a property that has been exploited in the design of inhibitors for metalloenzymes.[6] The deprotonated form of the hydroxy and carbonyl groups forms a stable bidentate complex with metal ions like Mg²⁺, Zn²⁺, and Fe³⁺ that are often crucial for enzyme catalytic activity.
A prime example is the inhibition of Catechol-O-methyltransferase (COMT), a magnesium-dependent enzyme involved in the metabolism of neurotransmitters.[6] By chelating the Mg²⁺ cofactor in the active site, hydroxypyridone-based inhibitors effectively block the enzyme's function.
Caption: Mechanism of COMT inhibition via Mg²⁺ chelation.
Comparative Potency of Hydroxypyridone-Based COMT Inhibitors
The inhibitory power can be tuned by modifying the substituents on the pyridone ring.
| Compound Type | Substituent Pattern | IC₅₀ (nM) against h-MB-COMT |
| N-benzyl analogue | Benzyl at N1 | 220 |
| Modified N-benzyl | Further modification | 40 - 50 |
| Disubstituted Phenyl | 2,6-dimethyl | 6.3 |
| Disubstituted Phenyl | 2,4-dichloro | 10 |
| Disubstituted Phenyl | 2-chloro, 4-fluoro | 16 |
| Data synthesized from RSC Med Chem. 2022; 13(8): 919–940.[6] |
This comparison clearly shows that halogen-substituted analogues, building upon a core structure related to this compound, are among the most potent inhibitors, highlighting the value of this substitution pattern.
Applications in Agrochemicals and Materials Science
Beyond pharmaceuticals, this compound is a valuable intermediate in the agrochemical industry for creating herbicides and fungicides.[4] Its structure allows for chemical modifications to produce active ingredients that target specific physiological processes in pests or pathogens.[3]
In materials science, the compound serves as a monomer or raw material for specialty polymers. Incorporating the this compound unit can impart specific thermal, optical, or electrical properties to the resulting polymer, enabling applications in advanced materials.[3]
Synthesis and Workflow
The primary synthesis of this compound involves the halogenation of 2-hydroxypyridine. This method is generally efficient and provides a direct route to the target molecule.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Hydroxypyridine[3]
Objective: To synthesize this compound via direct halogenation of 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride)
-
Appropriate solvent (e.g., acetonitrile or dichloromethane)
-
Catalyst (if required)
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxypyridine in the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the chlorinating agent (1.0-1.2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Conclusion
This compound is a demonstrably high-value chemical intermediate. Its tautomeric nature and strategic chlorine substitution provide a versatile platform for synthetic chemists. In medicinal chemistry, it is a proven scaffold for developing potent antitumor agents and highly effective metalloenzyme inhibitors, where its derivatives show superior performance compared to less substituted analogues. Its utility extends into the critical fields of agrochemicals and advanced materials, making it a compound of significant and broad-reaching industrial importance. Future research will likely continue to uncover novel applications by leveraging its unique reactivity and structural features.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. This compound | 40673-25-4 | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound | Properties, Uses, Safety Data, Supplier Information – China Chemical Manufacturer [pipzine-chem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-hydroxypyridine
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your lab practices. When handling specialized reagents like 4-Chloro-2-hydroxypyridine, a common building block in pharmaceutical synthesis, a deep understanding of its hazard profile is paramount to ensuring both personal safety and experimental validity. This guide moves beyond generic safety protocols to provide a nuanced, evidence-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE).
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are not mere formalities; they are directives rooted in the chemical's reactivity. The presence of the chloro- group and the hydroxypyridine ring system dictates its potential to interact with biological tissues. Skin contact can lead to localized inflammation, while eye exposure can cause significant damage. Inhalation of the powder or its aerosols can irritate the entire respiratory tract. Therefore, our PPE strategy is not just a barrier, but a targeted defense against these specific, predictable interactions.
Core Directive: A Multi-Layered Defense Strategy
Effective protection against this compound relies on a multi-layered approach, where each piece of PPE serves a distinct, critical function. The selection of this equipment is not a one-size-fits-all checklist but a dynamic risk assessment based on the nature of the procedure being performed.
Dermal Protection: Selecting the Right Gloves
The most common route of exposure in a laboratory setting is through dermal contact. The choice of glove material is arguably the most critical decision in your PPE selection process.
The Causality Behind Glove Selection: Standard nitrile gloves, while ubiquitous in laboratories for general use, are not the optimal choice for handling pyridine and its derivatives.[1] Permeation data indicates that pyridine can break through nitrile and latex gloves in a relatively short period.[2][3] For chlorinated pyridines, a more robust barrier is essential.
-
Primary Recommendation: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are the preferred materials for handling this compound, especially during procedures involving extended contact or significant quantities.[4] Chemical resistance charts show that these materials offer superior resistance to pyridine, with significantly longer breakthrough times.[2][4]
-
Secondary Recommendation/Double Gloving: For tasks with a lower risk of direct, prolonged contact (e.g., weighing small quantities in a fume hood), a double-gloving strategy using two pairs of high-quality nitrile gloves may be acceptable. However, this should be considered a minimum, and gloves must be changed immediately upon any suspected contact.
Field-Proven Insight: Breakthrough time is the time it takes for a chemical to be detected on the inside of the glove.[5][6] For pyridine, the breakthrough time for nitrile gloves can be as low as 10 minutes, whereas for butyl rubber, it can exceed 480 minutes.[2] This stark difference underscores the importance of material-specific selection.
| Glove Material | Breakthrough Time vs. Pyridine | Recommended Use Case for this compound |
| Butyl Rubber | > 480 minutes[2] | Primary recommendation. Ideal for all handling, especially extended use or large quantities. |
| PVA | > 480 minutes[2] | Excellent alternative. Note: PVA is water-soluble and should not be used in aqueous solutions. |
| Nitrile | < 10 minutes[2][3] | Not recommended for primary contact. Acceptable only for incidental contact when double-gloved, with immediate replacement upon contamination. |
| Latex | < 10 minutes | Not recommended. Offers poor chemical resistance and poses allergy risks. |
Eye and Face Protection: Beyond Standard Safety Glasses
Given its classification as a serious eye irritant (H319), protecting your eyes from powders, splashes, and aerosols is critical.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all procedures involving this compound. Standard safety glasses with side shields do not offer adequate protection from splashes or fine powders.
-
Enhanced Protection: When handling larger quantities (>10g), or during procedures with a high risk of splashing (e.g., dissolution in a flask), a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary barrier for the entire face.
Respiratory Protection: A Risk-Based Approach
While all work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure, certain scenarios necessitate a higher level of respiratory protection.
The Causality Behind Respirator Selection: As of this writing, no specific Occupational Exposure Limit (OEL) has been established for this compound.[7][8] In the absence of a specific OEL, we can use the OEL for the parent compound, pyridine, as a conservative benchmark. The OSHA Permissible Exposure Limit (PEL) for pyridine is 5 parts per million (ppm) as an 8-hour time-weighted average (TWA).[9][10]
Respiratory protection is required when:
-
Engineering controls (i.e., the fume hood) are not available or are not functioning correctly.
-
The procedure has a high potential to generate dust or aerosols (e.g., sonication, vigorous mixing of powders).
-
You are cleaning up a significant spill outside of a fume hood.
-
You experience any sensory irritation (e.g., throat or nose irritation) despite using a fume hood, as this indicates a potential over-exposure.
Caption: PPE selection workflow for this compound.
Respirator Cartridge Selection: A combination cartridge is required. Use an Organic Vapor (OV) cartridge (NIOSH color code: black) combined with a P100 particulate filter (NIOSH color code: magenta).[11] The OV cartridge will adsorb any vapors, while the P100 filter will capture fine powder particles with 99.97% efficiency.[12]
Protective Clothing
A standard, flame-resistant lab coat should be worn and fully buttoned. For procedures involving a high risk of splashes, consider using a chemically resistant apron made of butyl rubber or a similar resistant material over the lab coat. Ensure shoes fully cover the feet; open-toed shoes are never acceptable in a laboratory environment.
Operational and Disposal Plans: A Self-Validating System
Your safety protocol is only as strong as its execution. The following step-by-step procedures ensure that your PPE is used effectively and does not become a source of secondary contamination.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a positive and negative pressure seal check as per the manufacturer's instructions.
-
Eye/Face Protection: Don your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don your first pair of gloves (if double-gloving). Don the second, outer pair of butyl or PVA gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence - The "Dirty to Clean" Principle:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain the contamination. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat and Inner Gloves: Remove your lab coat and the inner pair of gloves simultaneously, rolling the coat outwards so the contaminated exterior is contained within the bundle. The inner gloves should be peeled off with the sleeves. Dispose of this bundle in the appropriate hazardous waste stream.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and lab coats should be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Solid Waste."[13][14]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container for "Halogenated Organic Liquid Waste." Never dispose of this material down the drain.[15]
-
Decontamination: For minor spills on a non-porous surface within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Gently sweep the absorbed material into the halogenated solid waste container. Decontaminate the surface by wiping with a solution of soapy water, followed by 70% ethanol. All wipes used for decontamination must also be disposed of as hazardous solid waste. For large spills, evacuate the area and follow your institution's emergency procedures.[4]
By adhering to this detailed, causality-driven guide, you are not just following rules; you are implementing a scientifically-grounded safety system that protects you, your colleagues, and the integrity of your research.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. stores.unsw.edu.au [stores.unsw.edu.au]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. cdn.mscdirect.com [cdn.mscdirect.com]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. nj.gov [nj.gov]
- 10. nj.gov [nj.gov]
- 11. cdpr.ca.gov [cdpr.ca.gov]
- 12. aghealthandsafety.com [aghealthandsafety.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. uakron.edu [uakron.edu]
- 15. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
